Technical Documentation Center

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
  • CAS: 1186310-70-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated heterocyclic compound. Due to the limited availability of direct literature on this specific molecule, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated heterocyclic compound. Due to the limited availability of direct literature on this specific molecule, this document leverages established chemical principles and analogous reaction data to propose a robust synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential applications in research and drug development. This approach is designed to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for working with this compound.

Introduction and Molecular Overview

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide belongs to the family of substituted pyridinones, a class of compounds prevalent in biologically and medicinally important molecules.[1] The structure incorporates a 2-hydroxypyridine (or its tautomeric form, 2-pyridone) core, which is a key scaffold in many pharmacologically active agents.[1] The presence of an iodine atom at the 5-position and an acetamido group at the 3-position introduces specific electronic and steric properties that can significantly influence its chemical reactivity and biological activity. Halogenation, in particular, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

PropertyValueSource
CAS Number 1186310-70-2[2]
Molecular Formula C₇H₇IN₂O₂[2]
Molecular Weight 278.05 g/mol [2]
Appearance Predicted to be a solidInferred
Storage Room temperature[2]

Proposed Synthetic Pathway

A plausible and efficient synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide can be conceptualized in a multi-step process starting from 2-hydroxypyridine. The overall strategy involves the sequential nitration, iodination, reduction of the nitro group, and final N-acetylation. The causality behind this sequence is to introduce the directing groups in a logical order to achieve the desired substitution pattern.

Synthesis_Workflow A 2-Hydroxypyridine B 2-Hydroxy-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 2-Hydroxy-5-iodo-3-nitropyridine B->C Iodination (I₂ / Oxidant) D 3-Amino-5-iodopyridin-2-ol C->D Reduction (e.g., Fe/HCl) E N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide D->E Acetylation (Ac₂O or AcCl)

Caption: Proposed synthetic workflow for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Step 1: Nitration of 2-Hydroxypyridine

The initial step involves the regioselective nitration of 2-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-director. Therefore, nitration is expected to occur at the 3- and 5-positions. By controlling the reaction conditions, the formation of 2-hydroxy-3-nitropyridine can be favored.

  • Rationale: This step is foundational to installing the amino precursor at the 3-position. A common method for the synthesis of 3-amino-2-hydroxypyridine involves the nitration of 2-hydroxypyridine followed by reduction.[3]

Experimental Protocol: Synthesis of 2-Hydroxy-3-nitropyridine

  • To a stirred solution of concentrated sulfuric acid, cool the mixture to 0°C in an ice-salt bath.

  • Slowly add 2-hydroxypyridine in portions, ensuring the temperature remains below 10°C.

  • To this solution, add fuming nitric acid dropwise, maintaining the temperature at 0°C.[3]

  • After the addition is complete, allow the mixture to stir for a designated period (e.g., 1 hour) at low temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid, 2-hydroxy-3-nitropyridine, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Iodination of 2-Hydroxy-3-nitropyridine

The next step is the regioselective iodination at the 5-position. The hydroxyl group activates the ring for electrophilic substitution, and the nitro group is a deactivating meta-director. This combination strongly favors the introduction of iodine at the 5-position.

  • Rationale: Direct iodination of pyridones is a known transformation.[4] Using an oxidizing agent in the presence of molecular iodine generates an electrophilic iodine species (I⁺) necessary for the substitution.

Experimental Protocol: Synthesis of 2-Hydroxy-5-iodo-3-nitropyridine

  • Dissolve 2-hydroxy-3-nitropyridine in a suitable solvent, such as glacial acetic acid or sulfuric acid.

  • Add molecular iodine (I₂) to the solution.

  • Introduce an oxidizing agent, such as potassium iodate or nitric acid, portion-wise while stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and maintain for several hours until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is poured into an ice-water mixture.

  • The product is isolated by filtration, washed with a sodium thiosulfate solution to remove excess iodine, followed by water, and then dried.

Step 3: Reduction of the Nitro Group

The nitro group of 2-hydroxy-5-iodo-3-nitropyridine is then reduced to an amino group to form the key intermediate, 3-amino-5-iodopyridin-2-ol.

  • Rationale: The reduction of a nitro group to an amine is a standard and high-yielding transformation in organic synthesis. A common and effective method is the use of a metal in acidic conditions, such as iron powder in the presence of hydrochloric acid.[5] This method is often preferred in laboratory settings for its efficiency and cost-effectiveness.

Experimental Protocol: Synthesis of 3-Amino-5-iodopyridin-2-ol

  • Suspend 2-hydroxy-5-iodo-3-nitropyridine in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid to the suspension.[5]

  • Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base, such as sodium carbonate or ammonia, to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3-amino-5-iodopyridin-2-ol.

Step 4: N-Acetylation of 3-Amino-5-iodopyridin-2-ol

The final step is the selective N-acetylation of the amino group in the presence of the hydroxyl group.

  • Rationale: The amino group is generally more nucleophilic than the phenolic hydroxyl group under neutral or slightly basic conditions. Controlling the reaction conditions, such as temperature and the amount of acetylating agent, can achieve selective N-acetylation.[6][7] Using acetic anhydride or acetyl chloride are common methods for this transformation.[8]

Experimental Protocol: Synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

  • Dissolve 3-amino-5-iodopyridin-2-ol in a suitable solvent like acetic acid or an inert solvent such as dichloromethane or THF.

  • Cool the solution to 0°C.

  • Slowly add one equivalent of acetic anhydride or acetyl chloride. A mild base, such as pyridine or triethylamine, can be added to scavenge the acid byproduct.

  • Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC.

  • Once the starting material is consumed, the reaction is quenched by the addition of water.

  • The product can be isolated by extraction with an organic solvent or by filtration if it precipitates.

  • Purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization (Predicted)

The structural elucidation of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide would rely on a combination of spectroscopic techniques. Based on analogous structures, the following spectral data can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the acetamido group.

  • Aromatic Protons: The pyridine ring has two protons at the 4- and 6-positions. These would appear as doublets due to meta-coupling. The electron-withdrawing nature of the iodine and acetamido groups, and the electron-donating hydroxyl group will influence their chemical shifts. The chemical shifts of pyridine protons are typically found between 7.0 and 8.5 ppm.[9][10]

  • Acetamido Group: The methyl protons (CH₃) of the acetyl group will appear as a sharp singlet, likely in the range of 2.0-2.3 ppm. The amide proton (NH) will appear as a broad singlet, with its chemical shift being solvent-dependent, typically between 8.0 and 10.0 ppm.

  • Hydroxyl Proton: The hydroxyl proton (OH) will also be a broad, solvent-dependent singlet, potentially in the range of 9.0-12.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbon bearing the hydroxyl group (C2) will be significantly downfield. The carbon attached to the iodine (C5) will have its chemical shift influenced by the heavy atom effect.

  • Carbonyl Carbon: The carbonyl carbon of the acetamido group is expected to be in the range of 168-172 ppm.

  • Methyl Carbon: The methyl carbon of the acetyl group will be in the aliphatic region, around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H and N-H Stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

  • C=O Stretching: A strong absorption band for the amide carbonyl group (Amide I band) is expected around 1650-1680 cm⁻¹. This is a key diagnostic peak.[11]

  • N-H Bending: The amide II band (N-H bend) should appear around 1550-1620 cm⁻¹.

  • Aromatic C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 278, corresponding to the molecular weight of the compound.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will give a characteristic isotopic pattern.

  • Fragmentation: Common fragmentation patterns would include the loss of the acetyl group and other characteristic cleavages of the pyridine ring.

Potential Applications and Fields of Research

While specific biological activities for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide have not been reported, the structural motifs present suggest several promising areas for investigation.

  • Enzyme Inhibition: Substituted pyridines and pyridones are known to exhibit a wide range of biological activities, including antibacterial, antiviral, antifungal, and anticancer effects.[1] They can act as inhibitors for various enzymes. The specific substitution pattern of this molecule could make it a candidate for screening in various enzyme inhibition assays.

  • Medicinal Chemistry Scaffolding: This compound can serve as a versatile intermediate in the synthesis of more complex molecules.[12][13] The iodine atom is particularly useful for introducing further diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of various aryl, alkyl, or alkynyl groups.

  • Material Science: Pyridine derivatives are also used in material science as ligands for metal complexes or as components of functional polymers.[14]

Safety, Handling, and Storage

As a precautionary measure, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide should be handled with the standard safety protocols for laboratory chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[2]

Conclusion

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a molecule of interest with potential applications in medicinal chemistry and material science. Although direct experimental data is limited, this guide provides a scientifically grounded framework for its synthesis and characterization based on established chemical literature. The proposed synthetic route is logical and employs well-understood reactions, offering a high probability of success. The predicted spectroscopic data provides a benchmark for researchers to confirm the identity and purity of the synthesized compound. Further investigation into the biological activities of this molecule is warranted and could lead to the discovery of novel therapeutic agents or research tools.

References

  • Preparation method of 3-amino-2-hydroxypyridine. Eureka | Patsnap. Available from: [Link]

  • CN103664764A - Preparation method of 3-amino-2-hydroxypyridine - Google Patents.
  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). Available from: [Link]

  • Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. Available from: [Link]

  • FT−IR spectrum of 4-acetamidophenol | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Selected N‐substituted 2‐pyridones with biological activity. - ResearchGate. Available from: [Link]

  • Nα Selective Acetylation of Peptides - PMC - NIH. Available from: [Link]

  • CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents.
  • Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives - PubMed. Available from: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available from: [Link]

  • A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available from: [Link]

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. Available from: [Link]

  • Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid - ResearchGate. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. Available from: [Link]

  • US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents.
  • Acetaminophen - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry. Available from: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents.
  • XRD and spectroscopy analyzes of 4-acetamidophenol grown by single diffusion gel method - ResearchGate. Available from: [Link]

  • N^|^#945; Selective Acetylation of Peptides | Request PDF - ResearchGate. Available from: [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available from: [Link]

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Available from: [Link]

  • Acetaminophen - the NIST WebBook. Available from: [Link]

  • N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide - PubChem. Available from: [Link]

  • 1 H NMR spectra of a sample containing 0.05 M pyridine - ResearchGate. Available from: [Link]

  • NUCMEDCOR. Acetamide, N-[(2-hydroxyphenyl)methyl]-N-(4- phenoxy-3-pyridinyl)- (2 mg). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated heterocyclic compound with potential applic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for the chosen methodology.

Introduction and Strategic Overview

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a substituted pyridine derivative characterized by the presence of hydroxyl, iodo, and acetamido functional groups. The strategic placement of these moieties offers a versatile scaffold for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

The synthesis strategy outlined in this guide follows a three-step sequence, commencing with a commercially available or readily synthesized precursor, 2-amino-3-hydroxypyridine. This approach is designed for efficiency, regioselectivity, and scalability.

Synthesis_Pathway

Step 1: Synthesis of the Starting Material: 2-Amino-3-hydroxypyridine

The cornerstone of this synthetic route is the accessibility of 2-amino-3-hydroxypyridine. This starting material can be procured from commercial suppliers or synthesized via established methods. One reliable method involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[1] This approach is favored for its high yield and the clean nature of the reduction.

Causality Behind Experimental Choices

The selection of catalytic hydrogenation with palladium on carbon (Pd/C) is based on its high efficiency and selectivity for the reduction of nitro groups in the presence of other reducible functionalities.[1] Methanol is an excellent solvent for this reaction, as it readily dissolves the starting material and is compatible with the hydrogenation conditions. The use of a hydrogen balloon maintains a positive pressure of hydrogen, ensuring the reaction proceeds to completion.

Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine

Materials:

  • 2-Hydroxy-3-nitropyridine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Hydrogen gas (balloon)

  • Celite®

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-3-nitropyridine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 10-20% by weight of the starting material).

  • Flush the flask with an inert gas (argon or nitrogen).

  • Introduce hydrogen gas via a balloon and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-3-hydroxypyridine as a solid. The crude product can be purified further by silica gel chromatography if necessary.[1]

Parameter Value Reference
Starting Material2-Hydroxy-3-nitropyridine[1]
Reagents10% Pd/C, H₂[1]
SolventMethanol[1]
TemperatureRoom Temperature[1]
Reaction TimeOvernight[1]
Typical Yield~89%[1]

Step 2: Regioselective Iodination of 2-Amino-3-hydroxypyridine

The critical step in this synthesis is the regioselective introduction of an iodine atom at the C5 position of the pyridine ring. The hydroxyl and amino groups are ortho-, para-directing activators, which favors electrophilic substitution at the C5 position. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation.[2][3]

Iodination_Workflow

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyridine ring, activated by the hydroxyl and amino groups, attacks the electrophilic iodine of NIS. Acetic acid serves as a suitable solvent and can also act as a mild acid catalyst.[2]

Experimental Protocol: Synthesis of 3-Amino-5-iodo-2-hydroxypyridine

Materials:

  • 2-Amino-3-hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in acetic acid in a round-bottom flask.

  • To the stirred solution, add N-iodosuccinimide (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-amino-5-iodo-2-hydroxypyridine.

Parameter Value Reference
Starting Material2-Amino-3-hydroxypyridine-
Iodinating AgentN-Iodosuccinimide (NIS)[2][3]
SolventAcetic Acid[2]
TemperatureRoom Temperature-
Reaction Time2-4 hours (monitor by TLC)-
Quenching AgentSodium thiosulfate-

Step 3: Selective N-Acetylation of 3-Amino-5-iodo-2-hydroxypyridine

The final step is the selective acetylation of the amino group at the C3 position. Acetic anhydride is a common and effective acetylating agent, and pyridine is often used as a solvent and a base to neutralize the acetic acid byproduct.

Selectivity Considerations

While both the amino and hydroxyl groups can potentially be acetylated, N-acetylation is generally more facile under these conditions. The use of pyridine as a base promotes the reaction with the more nucleophilic amino group. O-acetylation can occur, but careful control of reaction conditions (e.g., temperature, stoichiometry of acetic anhydride) can favor the desired N-acetylated product.

Experimental Protocol: Synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Materials:

  • 3-Amino-5-iodo-2-hydroxypyridine

  • Acetic anhydride

  • Pyridine

  • Ice-water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 3-amino-5-iodo-2-hydroxypyridine (1.0 eq) in pyridine in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.0-1.1 eq) to the cooled, stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by silica gel column chromatography to yield pure N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Parameter Value Reference
Starting Material3-Amino-5-iodo-2-hydroxypyridine-
Acetylating AgentAcetic anhydride-
Solvent/BasePyridine-
Temperature0 °C to Room Temperature-
Reaction Time2-6 hours (monitor by TLC)-

Characterization Data

The final product, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, is a solid at room temperature.[4]

Property Value Reference
Molecular Formula C₇H₇IN₂O₂[4]
Molecular Weight 278.05 g/mol [4]
CAS Number 1186310-70-2[4]

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, the acetamido methyl protons, and the amine and hydroxyl protons.

  • ¹³C NMR: Resonances for the five carbons of the pyridine ring and the two carbons of the acetamido group.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

  • IR Spectroscopy: Characteristic absorption bands for N-H, O-H, C=O (amide), and C-I bonds.

Safety Considerations

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Acetic anhydride: Corrosive and a lachrymator. Handle with care.

    • Pyridine: Flammable, toxic, and has a strong, unpleasant odor.

    • N-Iodosuccinimide: Irritant. Avoid inhalation of dust.

    • Palladium on Carbon: Flammable when dry. Handle with care, especially during filtration.

Conclusion

This technical guide has detailed a logical and experimentally sound synthetic pathway for the preparation of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. By starting with 2-amino-3-hydroxypyridine, a regioselective iodination at the C5 position followed by a selective N-acetylation of the C3 amino group can be achieved. The provided protocols are based on established chemical principles and analogous transformations found in the scientific literature, offering a solid foundation for researchers to successfully synthesize this valuable chemical entity.

References

  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridines.
  • Google Patents. (n.d.). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Jubilant Ingrevia. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • eMolecules. (n.d.). N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.
  • Nowicka, E., & O'Dowd, C. R. (2014). 3-Amino-5-bromo-2-iodopyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Google Patents. (n.d.). Iodinating amino pyrimidines and amino pyridines.
  • Das, B., & Banerjee, J. (2009). Oxidative iodine monochloride iodination technique. The Indian journal of nuclear medicine : IJNM : the official journal of the Society of Nuclear Medicine, India, 24(2), 75–78. [Link]

  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767–772. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
  • Boyle, B. T., Levy, J. N., de Lescure, L., Paton, R. S., & McNally, A. (2022).
  • Google Patents. (n.d.). Process for the preparation of 2-amino-5-iodopyridine.
  • The Royal Society of Chemistry. (2021). The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF). Contents.
  • ResearchGate. (n.d.). Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes.
  • PubMed. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic letters, 17(12), 2948–2951. [Link]

  • Nanjing Suru Chemical Co., Ltd. (n.d.). High-Yield Iodination Protocols Using N-Iodosuccinimide in Flow Chemistry.
  • Google Patents. (n.d.). Process For The Iodination Of Aromatic Compounds.
  • Google Patents. (n.d.). A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
  • Google Patents. (n.d.). The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • ECHEMI. (n.d.). Purifying/Recrystallising N-Iodosuccinimide.
  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 795.
  • Chegg. (2020, February 9). N-(2-hydroxy-3-methoxybenzyl)-N-(p-tolyl)acetamide is the answer. Prove it. Identify the compound and its peaks Analysis of the IR, C-NMR, H-NMR and mass spec.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
  • Google Patents. (n.d.). Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-iodopyridine.
  • ChemicalBook. (n.d.). N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum.

Sources

Foundational

Spectroscopic Unveiling of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals Introduction N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated heterocyclic compound, represents a scaffold of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a halogenated heterocyclic compound, represents a scaffold of significant interest in medicinal chemistry and materials science.[1] Its structural complexity, featuring a substituted pyridine ring, an amide linkage, and a hydroxyl group, gives rise to a unique electronic and steric profile that warrants detailed spectroscopic characterization. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. As experimental spectra for this specific compound (CAS Number: 1186310-70-2) are not widely available in the public domain, this guide utilizes high-quality predicted spectroscopic data to provide a robust framework for its identification and structural elucidation. The insights and protocols presented herein are designed to empower researchers in their synthetic and analytical endeavors involving this and structurally related molecules.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is paramount for the interpretation of spectroscopic data. The structure of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is depicted below, highlighting the key functional groups that govern its spectral behavior.

Figure 1: Chemical structure of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each nucleus within N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

A. Predicted ¹H NMR Data

The predicted ¹H NMR spectrum reveals distinct signals for each proton in the molecule, with chemical shifts influenced by the electronegativity of adjacent atoms and the aromaticity of the pyridine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H (hydroxyl)~10-12 (broad)Singlet1H
H (amide)~9-10Singlet1H
H4 (pyridine)~8.1Doublet1H
H6 (pyridine)~7.8Doublet1H
H (methyl)~2.1Singlet3H

Interpretation of the ¹H NMR Spectrum:

  • Hydroxyl and Amide Protons: The protons of the hydroxyl (-OH) and amide (-NH) groups are expected to appear as broad singlets at the downfield end of the spectrum. Their exact chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Pyridine Protons: The two aromatic protons on the pyridine ring (H4 and H6) are expected to appear as doublets due to coupling with each other. The electron-withdrawing effect of the nitrogen atom and the iodine atom deshields these protons, causing them to resonate at a lower field compared to benzene.[2]

  • Methyl Protons: The three protons of the acetyl methyl group (-CH₃) are chemically equivalent and are expected to appear as a sharp singlet at a more upfield region of the spectrum.

B. Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (amide)~169
C2 (pyridine, C-OH)~158
C3 (pyridine, C-N)~140
C4 (pyridine)~135
C6 (pyridine)~125
C5 (pyridine, C-I)~85
CH₃ (methyl)~24

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the amide group is the most deshielded carbon and is expected to appear at the lowest field (~169 ppm).

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the hydroxyl group (C2) and the carbon attached to the amide nitrogen (C3) are significantly deshielded. The carbon bonded to the iodine atom (C5) is expected to be at a relatively upfield position due to the "heavy atom effect" of iodine.

  • Methyl Carbon: The methyl carbon of the acetyl group is the most shielded carbon and appears at the highest field (~24 ppm).

C. Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of a solid organic compound like N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Acquire ¹H spectrum F->G H Acquire ¹³C spectrum F->H I Fourier transform the raw data G->I H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to the internal standard J->K L Integrate ¹H signals K->L For ¹H spectrum M M L->M Interpret Spectra

Figure 2: A generalized workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide reveals characteristic absorption bands corresponding to its various functional moieties.

A. Predicted IR Absorption Data
Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3400-3200 (broad)O-H stretchHydroxyl
3300-3100N-H stretchAmide
1680-1650C=O stretchAmide (Amide I band)
1600-1450C=C and C=N stretchesAromatic pyridine ring
1570-1515N-H bendAmide (Amide II band)
1300-1000C-N and C-O stretchesAmide and Phenol
Below 800C-I stretchIodo-group

Interpretation of the IR Spectrum:

  • O-H and N-H Stretching: A broad absorption band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. The N-H stretching of the secondary amide will likely appear as a distinct peak in the 3300-3100 cm⁻¹ range.[3]

  • C=O Stretching: A strong absorption band in the 1680-1650 cm⁻¹ region is a clear indicator of the carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band.[4]

  • Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the pyridine ring.

  • Amide II Band: The N-H bending vibration of the amide, known as the Amide II band, is expected in the 1570-1515 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations that are unique to the molecule. The C-N and C-O stretching vibrations and the C-I stretching vibration are expected in this region.

B. Experimental Protocol for FTIR Spectroscopy (Solid Sample)

FTIR_Workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A Grind ~1-2 mg of sample with ~100 mg of dry KBr B Place the mixture in a pellet press A->B C Apply pressure to form a transparent pellet B->C D Place the KBr pellet in the sample holder C->D E Acquire a background spectrum (air) D->E F Acquire the sample spectrum E->F G Ratio the sample spectrum against the background F->G H Convert to absorbance or transmittance G->H I Label significant peaks H->I J J I->J Interpret Spectrum

Figure 3: A generalized workflow for FTIR analysis of a solid sample.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

A. Predicted Mass Spectrum Data
m/z (mass-to-charge ratio) Proposed Fragment Ion Interpretation
278[C₇H₇IN₂O₂]⁺˙Molecular ion (M⁺˙)
236[C₅H₄IN₂O]⁺Loss of ketene (CH₂=C=O) from the molecular ion
149[C₅H₄IN]⁺˙Loss of the acetamide group
127[I]⁺Iodine cation
43[CH₃CO]⁺Acetyl cation

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 278, corresponding to the molecular weight of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.[1]

  • Fragmentation Pathways: The molecule is expected to undergo characteristic fragmentation upon electron ionization. A prominent fragmentation pathway is the loss of a neutral ketene molecule (CH₂=C=O) from the acetamide side chain, resulting in a fragment ion at m/z 236. Another likely fragmentation is the cleavage of the C-N bond between the pyridine ring and the amide nitrogen, leading to a fragment corresponding to the iodinated pyridine moiety. The presence of a peak at m/z 127 would be a strong indicator of the iodine atom. A peak at m/z 43 is characteristic of the acetyl cation.

B. Fragmentation Pathway

Fragmentation_Pathway M [C₇H₇IN₂O₂]⁺˙ m/z = 278 F1 [C₅H₄IN₂O]⁺ m/z = 236 M->F1 - CH₂CO F2 [C₅H₄IN]⁺˙ m/z = 149 M->F2 - NHCOCH₃ F4 [CH₃CO]⁺ m/z = 43 M->F4 - C₅H₄IN₂O F3 [I]⁺ m/z = 127 F2->F3 - C₅H₄N

Figure 4: Predicted major fragmentation pathway of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

C. Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for acquiring an EI-MS spectrum.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_detection_processing Detection and Processing A Dissolve a small amount of sample in a volatile solvent B Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet) A->B C Volatilize the sample in the ion source B->C D Bombard with a beam of high-energy electrons (typically 70 eV) C->D E Accelerate the resulting ions D->E F Separate ions based on their m/z ratio in the mass analyzer E->F G Detect the ions F->G H Generate a mass spectrum (plot of ion abundance vs. m/z) G->H I I H->I Interpret Spectrum

Figure 5: A generalized workflow for EI-MS analysis.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide based on predicted data. The detailed analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra, coupled with standardized experimental protocols, offers a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science. The presented data and interpretations serve as a robust foundation for the unambiguous identification and structural verification of this important heterocyclic compound, thereby facilitating its further investigation and application.

References

  • NMRdb. (n.d.). Predict 1H proton NMR spectra. Retrieved January 26, 2026, from [Link]

  • Interpreting Infrared Spectra: A Practical Approach. (2016, November 23). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Cheminfo. (n.d.). IR spectra prediction. Retrieved January 26, 2026, from [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter™. Retrieved January 26, 2026, from [Link]

  • Abraham, R. J., & Griffiths, L. (2009). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1057–1068.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022, September 13). AIP Publishing. Retrieved January 26, 2026, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: A Scoping Review and Technical Guide to Unlocking its Biological Potential

Abstract N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated heterocyclic compound featuring a privileged hydroxypyridine scaffold. While specific biological data for this molecule is not extensively documented in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated heterocyclic compound featuring a privileged hydroxypyridine scaffold. While specific biological data for this molecule is not extensively documented in publicly available literature, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of this compound. We will delve into the rationale for investigating its anticancer, antimicrobial, and anti-inflammatory properties, supported by the known activities of structurally related molecules. Furthermore, this document outlines detailed, step-by-step experimental protocols, from initial in vitro screening to more advanced mechanistic studies, to systematically evaluate its therapeutic potential. This guide is intended to serve as a foundational resource to catalyze and direct future research efforts into N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Introduction: Deconstructing the Therapeutic Potential

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, by virtue of their chemical diversity and potential for optimization, remain a primary focus of drug discovery efforts. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (Figure 1) is a fascinating, yet underexplored, chemical entity. Its molecular architecture integrates several key features that are hallmarks of biologically active compounds, providing a strong rationale for its investigation.

Figure 1: Chemical Structure of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
(Molecular Formula: C7H7IN2O2, Molecular Weight: 278.05 g/mol, CAS Number: 1186310-70-2)

The pyridine ring is a fundamental azaheterocycle found in numerous FDA-approved drugs and natural products, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2][3]. The hydroxyl and acetamide substitutions on the pyridine core can participate in crucial hydrogen bonding interactions with biological targets[2]. The presence of an iodine atom, a halogen, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity and metabolic stability[4].

Given this structural context, we hypothesize that N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide possesses significant, yet uncharacterized, biological activity. This guide will outline a strategic, multi-pronged approach to systematically investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Potential Biological Activity: A Triad of Therapeutic Promise

Anticancer Potential: Targeting the Machinery of Malignancy

The pyridine scaffold is a privileged structure in oncology drug design[1]. Furthermore, derivatives of 3-hydroxypyridine have been identified as inhibitors of histone deacetylases (HDACs), a class of enzymes that are validated targets for cancer therapy[5][6]. HDAC inhibitors have shown efficacy in treating various hematological and solid tumors.

Based on these precedents, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide warrants investigation for its potential anticancer properties. A logical starting point is to screen the compound for cytotoxicity against a panel of cancer cell lines.

Antimicrobial Activity: A New Weapon in the Fight Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Pyridine derivatives have a long history of use as antimicrobial agents, and their diverse mechanisms of action make them attractive candidates for new drug development[3][7]. The overall physicochemical properties of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide suggest it could possess antimicrobial activity.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and neurodegenerative conditions. Many pyridine-containing compounds have demonstrated potent anti-inflammatory activity[3][7]. Investigating the ability of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide to modulate inflammatory pathways is a promising avenue of research.

Experimental Workflows: A Roadmap for Discovery

The following sections provide detailed, self-validating experimental protocols to systematically evaluate the potential biological activities of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Workflow for Assessing Anticancer Activity

This workflow is designed to progress from broad cytotoxicity screening to more specific mechanistic studies.

anticancer_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Preparation & QC B Cell Line Panel Selection (e.g., NCI-60) A->B C MTT/MTS Cell Viability Assay (Determine IC50 values) B->C D Clonogenic Survival Assay (Assess long-term proliferative capacity) C->D E Apoptosis Assays (Annexin V/PI staining, Caspase activity) C->E If IC50 < 10 µM I Xenograft Mouse Model (Tumor growth inhibition studies) D->I If significant inhibition G HDAC Inhibition Assay (Biochemical or cell-based) E->G F Cell Cycle Analysis (Propidium Iodide staining & Flow Cytometry) H Western Blot Analysis (Key signaling proteins, e.g., PARP, caspases, cyclins) F->H J Toxicity Assessment (Body weight, clinical signs) I->J

Diagram 1: A phased approach to evaluating the anticancer potential of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Workflow for Assessing Antimicrobial Activity

This workflow follows established guidelines for antimicrobial susceptibility testing.

antimicrobial_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Bactericidal/Fungicidal Activity cluster_2 Phase 3: Anti-Biofilm Activity A Microorganism Panel Selection (Gram-positive, Gram-negative, Fungi) B Broth Microdilution Assay (Determine Minimum Inhibitory Concentration - MIC) A->B C Agar Disc Diffusion Assay A->C D Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) B->D If MIC is promising F Crystal Violet Biofilm Assay (Inhibition of biofilm formation) B->F E Time-Kill Kinetic Assay D->E G Biofilm Eradication Assay F->G

Diagram 2: A systematic workflow for evaluating the antimicrobial and anti-biofilm properties.
  • Compound Preparation: Prepare a stock solution of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Workflow for Assessing Anti-inflammatory Activity

This workflow focuses on cell-based assays to measure the modulation of inflammatory responses.

anti_inflammatory_workflow cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Models A Cell Viability in Immune Cells (e.g., Macrophages, PBMCs) B LPS-Induced Nitric Oxide (NO) Production Assay (Griess Reagent) A->B C Cytokine Production Measurement (ELISA) (TNF-α, IL-6, IL-1β) B->C D Western Blot for Inflammatory Pathways (NF-κB, MAPK signaling) C->D If significant inhibition F Carrageenan-Induced Paw Edema Model (Acute inflammation) C->F E COX/LOX Inhibition Assays (Enzymatic assays) D->E G LPS-Induced Endotoxemia Model F->G

Diagram 3: A workflow for investigating the anti-inflammatory potential of the target compound.
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Data Interpretation and Structure-Activity Relationship (SAR) Studies

The data generated from the proposed workflows will provide a comprehensive profile of the biological activity of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. Should the compound exhibit promising activity in any of the tested areas, the next logical step is to initiate a structure-activity relationship (SAR) study. The goal of SAR is to understand how different chemical modifications to the parent molecule affect its biological activity.[9]

Table 1: Proposed Analogs for SAR Studies

Modification Site Proposed Analogs Rationale
Iodine at C5 - Bromo, Chloro, Fluoro analogs- Methyl, Methoxy analogsTo investigate the role of the halogen and its electronic/steric effects.
Hydroxyl at C2 - Methoxy ether- Removal of the hydroxyl groupTo probe the importance of the hydroxyl group for hydrogen bonding.
Acetamide at C3 - Varying the alkyl chain length of the amide- Replacement with other functional groups (e.g., sulfonamide)To explore the impact of the amide group on activity and physicochemical properties.

The synthesis of these analogs, followed by their evaluation in the established biological assays, will provide critical insights into the pharmacophore of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide and guide the design of more potent and selective compounds.

Conclusion and Future Directions

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide represents a promising starting point for a drug discovery program. Its constituent chemical motifs are well-represented in a multitude of clinically relevant molecules. The systematic and rigorous experimental approach outlined in this technical guide provides a clear path forward to unlock its therapeutic potential. The initial focus should be on the comprehensive in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities. Positive results from these initial studies will pave the way for more in-depth mechanistic investigations and in vivo validation. Ultimately, a thorough understanding of the biological activity and structure-activity relationships of this compound and its analogs could lead to the development of novel therapeutic agents to address unmet medical needs.

References

  • Vertex AI Search, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram, accessed on January 26, 2026.
  • Advanced ChemBlocks, N-(5-Iodopyridin-2-yl)acetamide 97%, accessed on January 26, 2026.
  • ACS Omega, Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight, accessed on January 26, 2026.
  • NIH, Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials, accessed on January 26, 2026.
  • PMC - NIH, Evaluation of novel compounds as anti-bacterial or anti-virulence agents, accessed on January 26, 2026.
  • PubMed, Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors, accessed on January 26, 2026.
  • PMC - NIH, Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen, accessed on January 26, 2026.
  • ACS Omega, Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A, accessed on January 26, 2026.
  • ACS Omega, Antimicrobial and Biofilm Inhibition Activity of Novel Biobased Quaternary Ammonium Salts, accessed on January 26, 2026.
  • PubMed Central, Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors, accessed on January 26, 2026.
  • MDPI, Research into New Molecules with Anti-Inflammatory Activity, accessed on January 26, 2026.
  • PMC - NIH, Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight, accessed on January 26, 2026.
  • MDPI, Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • MDPI, The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • MDPI, In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isol
  • PMC - PubMed Central, A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis, accessed on January 26, 2026.
  • Frontiers, Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics, accessed on January 26, 2026.
  • Google Patents, WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling p
  • NIH, Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products, accessed on January 26, 2026.
  • ResearchGate, Pyridine Derivatives as Biologically Active Precursors; Organics and Selected Coordination Complexes | Request PDF, accessed on January 26, 2026.
  • Drug Design Org, Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Deriv
  • RSC Advances, Synthesis, biological and computational studies of flavonoid acetamide deriv
  • Frontiers, Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds, accessed on January 26, 2026.
  • Drug Design Org, Structure Activity Relationships, accessed on January 26, 2026.
  • NCBI, N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide, accessed on January 26, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD., The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine, accessed on January 26, 2026.
  • ResearchGate, (PDF) Antibacterials with Novel Chemical Scaffolds in Clinical Development, accessed on January 26, 2026.
  • Broad Institute, Scientists develop molecules that may treat Crohn's disease, accessed on January 26, 2026.
  • ResearchGate, Novel Strategies for the Discovery of Plant-Derived Anticancer Agents, accessed on January 26, 2026.
  • PubMed Central, Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • MDPI, Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents, accessed on January 26, 2026.
  • YouTube, Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug..., accessed on January 26, 2026.
  • Journal of Young Pharmacists, Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • PMC - PubMed Central, N-(4-Hydroxy-2-nitrophenyl)acetamide, accessed on January 26, 2026.

Sources

Foundational

An In-Depth Technical Guide to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: A Halogenated Heterocycle for Drug Discovery

Foreword: The Strategic Value of Halogenated Pyridinones in Modern Medicinal Chemistry The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and enhance the pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Halogenated Pyridinones in Modern Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and enhance the pharmacokinetic profiles of drug candidates.[1] When this privileged scaffold is further functionalized with a hydroxyl group to form a 2-pyridone, and strategically halogenated, a powerful new entity emerges for drug design. This guide provides an in-depth technical exploration of a particularly promising, yet underexplored, member of this class: N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide .

This compound marries the bioisosteric appeal of the 2-pyridone core with the unique physicochemical properties imparted by an iodine atom. Halogenation, and particularly iodination, can profoundly influence a molecule's size, lipophilicity, and metabolic stability. Furthermore, the iodine atom can serve as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, opening a gateway to a vast chemical space for structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, reactivity, and potential applications of this intriguing halogenated heterocycle.

Physicochemical and Structural Landscape

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in drug discovery. Herein, we delineate the key physicochemical and structural characteristics of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Core Molecular Attributes

The foundational properties of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide are summarized in the table below, providing a snapshot of its molecular identity.[2]

PropertyValueSource
CAS Number 1186310-70-2[2]
Molecular Formula C₇H₇IN₂O₂[2]
Molecular Weight 278.05 g/mol [2]
Class Halogenated Heterocycle[2]
Tautomerism: The 2-Hydroxy-pyridine/2-Pyridone Equilibrium

A critical structural feature of this molecule is the tautomeric equilibrium between the 2-hydroxy-pyridine and 2-pyridone forms. This equilibrium is influenced by the solvent, pH, and temperature. In most contexts, the 2-pyridone tautomer is the predominant and more stable form. This has significant implications for its hydrogen bonding capabilities, as the 2-pyridone presents both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This dual functionality is a key attribute that medicinal chemists exploit to achieve potent and selective interactions with biological targets.[3]

Strategic Synthesis and Mechanistic Rationale

While a specific, peer-reviewed synthesis for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is not extensively documented, a robust and logical synthetic pathway can be proposed based on established methodologies for the synthesis of related halogenated 2-pyridones. The proposed multi-step synthesis is designed to be both efficient and scalable, with each step chosen for its reliability and high-yielding potential.

Proposed Synthetic Workflow

The proposed synthesis commences with the commercially available and relatively inexpensive 2-aminopyridine and proceeds through a series of strategic halogenation, nitration, reduction, and acetylation steps.

G A 2-Aminopyridine B 2-Amino-5-iodopyridine A->B Iodination C 2-Amino-3-nitro-5-iodopyridine B->C Nitration D 2,3-Diamino-5-iodopyridine C->D Reduction E 3-Amino-5-iodopyridin-2(1H)-one D->E Diazotization & Hydrolysis F N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide E->F Acetylation

Figure 1: Proposed synthetic pathway for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Detailed Experimental Protocols and Mechanistic Insights

The following protocols are based on established procedures for analogous transformations and are presented as a self-validating system, with in-process checks and purification strategies to ensure the integrity of each intermediate.

Step 1: Iodination of 2-Aminopyridine to yield 2-Amino-5-iodopyridine

  • Rationale: Direct iodination of 2-aminopyridine is a well-established and efficient method. The use of iodine in the presence of an oxidizing agent like hydrogen peroxide in an aqueous medium provides a green and safe alternative to harsher iodinating reagents.[4]

  • Protocol:

    • Dissolve 2-aminopyridine in water.

    • With vigorous stirring, add iodine portion-wise, maintaining the temperature below 80°C.

    • After the addition is complete, slowly add a 30% aqueous solution of hydrogen peroxide.

    • Heat the reaction mixture to reflux for 20-30 minutes to ensure complete reaction.

    • Cool the mixture to below 10°C and collect the precipitated product by filtration.

    • Wash the filter cake with ice-cold water and dry under vacuum.

  • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the product should be confirmed by ¹H NMR and melting point analysis.

Step 2: Nitration of 2-Amino-5-iodopyridine to yield 2-Amino-3-nitro-5-iodopyridine

  • Rationale: The amino group in 2-amino-5-iodopyridine is activating and directs electrophilic substitution to the 3- and 5-positions. Since the 5-position is already occupied by iodine, nitration is expected to occur regioselectively at the 3-position. A mixture of sulfuric and nitric acids is the standard reagent for this transformation.

  • Protocol:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice-salt bath, slowly add 2-amino-5-iodopyridine, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Self-Validation: TLC analysis will show the consumption of the starting material and the formation of a new, more polar product. The structure of the product should be confirmed by ¹H NMR and IR spectroscopy, looking for the characteristic signals of the nitro group.

Step 3: Reduction of 2-Amino-3-nitro-5-iodopyridine to yield 2,3-Diamino-5-iodopyridine

  • Rationale: The reduction of an aromatic nitro group to an amine is a common and high-yielding reaction. A variety of reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a reliable choice for this type of substrate.

  • Protocol:

    • Suspend 2-amino-3-nitro-5-iodopyridine in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, with stirring.

    • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and basify with a concentrated sodium hydroxide solution to precipitate the tin salts.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

  • Self-Validation: The disappearance of the nitro group can be monitored by IR spectroscopy. The formation of the diamine can be confirmed by ¹H NMR and mass spectrometry.

Step 4: Diazotization and Hydrolysis to yield 3-Amino-5-iodopyridin-2(1H)-one

  • Rationale: Selective diazotization of the 2-amino group followed by hydrolysis is a standard method for converting 2-aminopyridines to 2-pyridones. The 3-amino group is less basic and will not react under these conditions.

  • Protocol:

    • Dissolve 2,3-diamino-5-iodopyridine in an aqueous solution of sulfuric acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at 0-5°C for a short period.

    • Gently warm the reaction mixture to room temperature and then heat to reflux to effect hydrolysis of the diazonium salt.

    • Cool the solution and neutralize with a base to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

  • Self-Validation: The conversion to the 2-pyridone can be confirmed by IR spectroscopy (appearance of a C=O stretch) and ¹H NMR (disappearance of one of the amino group signals).

Step 5: Acetylation to yield N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

  • Rationale: The final step involves the selective N-acetylation of the 3-amino group. Acetic anhydride in a suitable solvent is a common and effective acetylating agent. The reaction is typically straightforward and high-yielding.

  • Protocol:

    • Suspend 3-amino-5-iodopyridin-2(1H)-one in a solvent such as acetic acid or pyridine.

    • Add acetic anhydride and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

  • Self-Validation: The final product should be characterized thoroughly by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic Characterization: A Guide to Structural Elucidation

The unambiguous structural confirmation of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide relies on a combination of spectroscopic techniques. Below is a guide to the expected spectroscopic features based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the N-H proton of the pyridone, and the methyl protons of the acetyl group. The aromatic protons on the pyridine ring will appear as doublets or singlets, with their chemical shifts and coupling constants providing information about their relative positions. The N-H protons are typically broad singlets and their chemical shifts can be concentration and solvent dependent. The methyl protons will appear as a sharp singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all seven carbon atoms in the molecule. The carbonyl carbons of the amide and pyridone will appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons will be influenced by the substituents on the ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad absorption in the region of 3400-2800 cm⁻¹ corresponding to the N-H and O-H stretching vibrations.

  • A strong absorption around 1660 cm⁻¹ for the C=O stretching of the pyridone ring.

  • Another strong absorption around 1680-1650 cm⁻¹ for the C=O stretching of the amide (Amide I band).

  • Medium intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₇IN₂O₂. The fragmentation pattern can provide further structural information.

Reactivity and Synthetic Utility

The presence of multiple functional groups and a reactive iodine atom makes N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide a versatile building block for further chemical modifications.

The Versatility of the Iodine Atom

The carbon-iodine bond is relatively weak and is susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions. This opens up a vast array of possibilities for introducing diverse substituents at the 5-position of the pyridone ring.

G A N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide B Suzuki Coupling (Aryl, Heteroaryl) A->B C Sonogashira Coupling (Alkynyl) A->C D Heck Coupling (Alkenyl) A->D E Buchwald-Hartwig Amination (Amino) A->E F Stille Coupling (Alkyl, Aryl) A->F

Figure 2: Potential cross-coupling reactions of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

These reactions allow for the systematic exploration of the chemical space around the 2-pyridone core, which is a cornerstone of modern drug discovery programs. By varying the substituent at the 5-position, researchers can fine-tune the molecule's properties to optimize its biological activity, selectivity, and pharmacokinetic profile.

Reactions of the Pyridone and Acetamide Moieties

The N-H of the pyridone ring can be alkylated or arylated to further diversify the molecular structure. The acetamide group is generally stable, but can be hydrolyzed under harsh acidic or basic conditions to regenerate the 3-amino group, which can then be derivatized with other functionalities.

Potential Applications in Drug Discovery

The N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide scaffold holds significant promise for the development of novel therapeutics across various disease areas. The 2-pyridone motif is a privileged structure found in numerous biologically active compounds and approved drugs.[3]

A Scaffold for Kinase Inhibitors

The 2-pyridone core is a well-established hinge-binding motif in many kinase inhibitors. The hydrogen bonding capabilities of the pyridone ring can mimic the interactions of the adenine region of ATP with the kinase hinge region. The strategic placement of substituents on the pyridone ring allows for the targeting of specific kinases with high affinity and selectivity. The iodo-substituent on N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide provides a key vector for the introduction of diverse chemical groups to probe the solvent-exposed regions of the kinase active site, a common strategy for enhancing potency and achieving selectivity.

Antimicrobial and Antiviral Agents

Pyridone derivatives have demonstrated a broad spectrum of antimicrobial and antiviral activities.[5] The ability of the 2-pyridone scaffold to chelate metal ions is a potential mechanism for its antimicrobial action. The structural diversity that can be achieved through the derivatization of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide makes it an attractive starting point for the discovery of new anti-infective agents.

Other Therapeutic Areas

The versatility of the 2-pyridone scaffold extends to a wide range of other therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[6] The unique combination of a 2-pyridone core, an acetamide group, and a reactive iodine atom in N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide makes it a valuable platform for the generation of compound libraries for high-throughput screening against a multitude of biological targets.

Safety and Handling

As with any chemical compound used in a research setting, proper safety precautions must be observed when handling N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide represents a strategically designed halogenated heterocycle with significant potential in drug discovery. Its 2-pyridone core provides a proven scaffold for interacting with a variety of biological targets, while the iodine atom serves as a versatile handle for synthetic diversification. The proposed synthetic route offers a practical and scalable approach to access this valuable building block. As our understanding of the biological roles of various targets continues to expand, versatile and readily modifiable scaffolds like N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide will undoubtedly play a crucial role in the development of the next generation of therapeutics. Further investigation into the biological activities of derivatives of this compound is highly warranted and is anticipated to yield novel drug candidates with improved efficacy and safety profiles.

References

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. (n.d.). Aladdin Scientific. Retrieved January 26, 2026, from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. Retrieved January 26, 2026, from [Link]

  • (PDF) A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents. (n.d.). Google Patents.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (2009). Indian Academy of Sciences. Retrieved January 26, 2026, from [Link]

  • Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. (2016). MDPI. Retrieved January 26, 2026, from [Link]

  • Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. (2023). SpringerLink. Retrieved January 26, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide: An Application Note and Protocol

Abstract This comprehensive guide details a robust and efficient two-step protocol for the laboratory-scale synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a key halogenated heterocycle intermediate.[1] The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient two-step protocol for the laboratory-scale synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a key halogenated heterocycle intermediate.[1] The synthesis commences with the regioselective iodination of 3-Amino-2-hydroxypyridine, followed by the targeted acetylation of the resulting 3-Amino-2-hydroxy-5-iodopyridine. This document provides a thorough explanation of the underlying chemical principles, detailed step-by-step procedures, safety protocols, and methods for the characterization of the final product. The information is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide belongs to the family of halogenated heterocycles, which are significant structural motifs in medicinal chemistry and materials science.[1][2] The presence of an iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.[2][3] The acetamido and hydroxyl groups can influence the molecule's solubility, hydrogen bonding capabilities, and overall biological activity.

The synthesis strategy outlined herein is predicated on a logical two-step sequence that leverages well-established and reliable organic reactions. The core of this protocol is the principle of electrophilic aromatic substitution for the introduction of the iodine atom, followed by a standard nucleophilic acyl substitution for the formation of the amide bond.

Proposed Synthesis Pathway and Mechanism

The synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is proposed to proceed via the following two-step pathway:

Step 1: Electrophilic Iodination of 3-Amino-2-hydroxypyridine. The pyridine ring is activated towards electrophilic substitution by the electron-donating amino and hydroxyl groups. The reaction with an iodinating agent, such as N-Iodosuccinimide (NIS), is expected to regioselectively install the iodine atom at the 5-position, which is para to the hydroxyl group and ortho to the amino group. This is a common strategy for the iodination of activated aromatic rings.[4][5]

Step 2: Acetylation of 3-Amino-2-hydroxy-5-iodopyridine. The amino group of the iodinated intermediate is then acetylated using acetic anhydride in the presence of a mild base. The base neutralizes the acetic acid byproduct, driving the reaction to completion. This is a classic method for the formation of an acetamide from an aniline derivative.[6]

Synthesis_Pathway Start 3-Amino-2-hydroxypyridine Intermediate 3-Amino-2-hydroxy-5-iodopyridine Start->Intermediate N-Iodosuccinimide (NIS), Acetonitrile, RT Product N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Intermediate->Product Acetic Anhydride, Pyridine, 0°C to RT Experimental_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Acetylation s1_dissolve Dissolve 3-Amino-2-hydroxypyridine in anhydrous Acetonitrile s1_add_nis Add N-Iodosuccinimide (NIS) portion-wise at 0°C s1_dissolve->s1_add_nis s1_react Stir at room temperature for 12-16 hours s1_add_nis->s1_react s1_quench Quench with saturated Sodium Thiosulfate solution s1_react->s1_quench s1_extract Extract with Ethyl Acetate s1_quench->s1_extract s1_wash Wash organic layer with Brine s1_extract->s1_wash s1_dry Dry over MgSO₄, filter, and concentrate s1_wash->s1_dry s1_purify Purify by column chromatography s1_dry->s1_purify s2_dissolve Dissolve iodinated intermediate in anhydrous Pyridine at 0°C s1_purify->s2_dissolve Use purified intermediate s2_add_ac2o Add Acetic Anhydride dropwise s2_dissolve->s2_add_ac2o s2_react Stir at room temperature for 4-6 hours s2_add_ac2o->s2_react s2_quench Pour onto ice water s2_react->s2_quench s2_precipitate Collect precipitate by filtration s2_quench->s2_precipitate s2_wash Wash precipitate with cold water s2_precipitate->s2_wash s2_dry Dry under vacuum s2_wash->s2_dry final_product N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide s2_dry->final_product Characterize final product

Caption: Detailed workflow for the synthesis of the target compound.

Protocol for Iodination of 3-Amino-2-hydroxypyridine
  • To a stirred solution of 3-Amino-2-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile (10 mL per 1 g of starting material) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

  • Slowly add N-Iodosuccinimide (1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange/brown color dissipates.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol for Acetylation of 3-Amino-2-hydroxy-5-iodopyridine
  • Dissolve the purified 3-Amino-2-hydroxy-5-iodopyridine (1.0 eq.) in anhydrous pyridine (10 mL per 1 g of starting material) in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

  • Add acetic anhydride (1.2 eq.) dropwise via syringe. [6]3. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (50 mL per 1 g of starting material).

  • A precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing with cold water (3 x 10 mL).

  • Dry the solid under high vacuum to afford the final product, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Characterization

The identity and purity of the synthesized N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₇H₇IN₂O₂). [1]* Melting Point: To assess the purity of the final compound.

Safety and Handling Precautions

All experimental procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Amino-2-hydroxypyridine: May be harmful if swallowed or in contact with skin.

  • N-Iodosuccinimide (NIS): Is a strong oxidizing agent and can cause skin and eye irritation.

  • Acetic Anhydride: Is corrosive and a lachrymator. Handle with extreme care.

  • Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.

  • Halogenated Compounds: The final product should be handled with care, as many halogenated organic compounds have toxicological properties. [7] Consult the Safety Data Sheets (SDS) for all reagents before use. [7][8][9][10]

References

  • Vertex AI Search. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram.
  • PubMed Central. N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • Echemi. N-(5-Amino-3-bromopyridin-2-yl)acetamide Safety Data Sheets.
  • ResearchGate. Syntheses of 2-amino-5-iodopyridine.
  • ijssst.info. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Chem-Impex. 2-Amino-5-iodopyridine.
  • Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • NIH. 3-Amino-5-bromo-2-iodopyridine - PMC.
  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
  • Capot Chemical. MSDS of N-(5-hydroxy-pyridin-2-YL)-acetamide.
  • PENTA. Acetamide - SAFETY DATA SHEET.
  • MedchemExpress.com. Safety Data Sheet.

Sources

Application

The Strategic Utility of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in Modern Drug Discovery

Introduction: In the landscape of medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the ultimate therapeutic relevance of the molecules it helps create. N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the ultimate therapeutic relevance of the molecules it helps create. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (herein referred to as HIOPA) is a halogenated heterocyclic compound that has emerged as a pivotal building block in the synthesis of complex, biologically active molecules.[1] Its chemical architecture, featuring a hydroxypyridine core, a strategically placed iodine atom, and an acetamide group, offers medicinal chemists a powerful tool for molecular elaboration, particularly in the construction of kinase inhibitors.

The core value of HIOPA lies in the reactivity of the C-I bond at the 5-position of the pyridine ring. This iodide serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern pharmaceutical synthesis, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively. This guide provides an in-depth exploration of HIOPA's application in medicinal chemistry, with a specific focus on its role as a key intermediate in the synthesis of RAF kinase inhibitors, a critical class of anti-cancer agents.

Part 1: Core Application in the Synthesis of RAF Kinase Inhibitors

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation and survival.[2] Mutations in the genes of this pathway, particularly B-RAF, are implicated in a significant percentage of human cancers, including melanoma and colorectal cancer.[2] Consequently, the development of small molecule inhibitors targeting RAF kinases is a major focus in oncology drug discovery.[3][4] Type II RAF inhibitors, which bind to the inactive (DFG-out) conformation of the kinase, have shown promise in overcoming resistance mechanisms associated with earlier-generation drugs.[2][5]

HIOPA represents a key structural fragment for building the core of potent Type II RAF inhibitors, such as Naporafenib (LXH254).[6] LXH254 is a selective and efficacious inhibitor of B-RAF and C-RAF that has advanced to clinical trials.[7] The synthesis of LXH254 and its analogs relies on the strategic coupling of a substituted pyridine core with other aromatic systems.[7]

The Causality Behind Experimental Design: Why HIOPA is an Ideal Intermediate

The choice of HIOPA as a precursor for RAF inhibitors is driven by several key structural and chemical properties:

  • Versatile Coupling Handle: The iodine atom is a highly efficient handle for palladium-catalyzed cross-coupling reactions. Compared to bromine or chlorine, the C-I bond is more readily activated by palladium catalysts, often allowing for milder reaction conditions, lower catalyst loadings, and higher yields. This is a critical consideration in multi-step syntheses where overall yield is paramount.

  • Scaffold Rigidity and Vectorial Control: The pyridine ring provides a rigid scaffold that helps to correctly orient substituents in three-dimensional space to fit into the ATP-binding pocket of the target kinase. The iodine at position 5 allows for the introduction of larger aryl or heteroaryl groups that can extend into specific pockets of the kinase, such as the allosteric pocket targeted by Type II inhibitors.[2]

  • Modulation of Physicochemical Properties: The 2-hydroxy and 3-acetamide groups provide sites for hydrogen bonding interactions with the kinase hinge region. Furthermore, the hydroxyl group can be alkylated, as seen in the synthesis of LXH254 where an ethylene glycol side chain is introduced.[7] This modification is not just for binding but is a crucial strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound, such as improving solubility and mitigating metabolic liabilities like CYP3A4 inhibition.[7]

Part 2: Experimental Protocols and Methodologies

The following section details a representative protocol for a key synthetic transformation using HIOPA, the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to building the bi-aryl core structure common to many kinase inhibitors.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of HIOPA

This protocol describes the coupling of HIOPA with a substituted arylboronic acid to form a key bi-aryl intermediate. This is a foundational step in the synthesis of compounds analogous to the LXH254 series.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge flask with: - N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K3PO4, 3.0 eq) B Add Pd Catalyst & Ligand (e.g., Pd(PPh3)4, 0.05 eq) A->B C Add Degassed Solvent (e.g., 1,4-Dioxane/Water) B->C D Inert Atmosphere (Purge with N2 or Argon) C->D E Heat Reaction (e.g., 90-100 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT & Quench (Add Water) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Dry, Filter, Concentrate H->I J Purify (Column Chromatography) I->J K K J->K Characterize Product (NMR, MS)

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (HIOPA) (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodopyridine starting material. K₃PO₄ is a common and effective base for Suzuki couplings, facilitating the crucial transmetalation step.[8]

  • Catalyst Addition:

    • Briefly remove the condenser and add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

    • Causality: Pd(PPh₃)₄ is a reliable Pd(0) source that initiates the catalytic cycle directly. 5 mol% is a standard catalyst loading for this type of reaction, balancing reaction efficiency with cost and ease of removal.

  • Solvent Addition and Degassing:

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). The reaction concentration is typically around 0.1 M with respect to HIOPA.

    • Causality: The solvent system is critical. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the reaction. Degassing (by bubbling nitrogen or argon through the solvent for 15-20 minutes) is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Place the flask under a positive pressure of an inert gas (nitrogen or argon).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the HIOPA starting material is consumed (typically 4-12 hours).

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure bi-aryl product.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 3: Data Presentation and Validation

The success of the synthetic step is validated by quantitative data. The following table summarizes expected outcomes based on similar reactions reported in the medicinal chemistry literature.[8][9]

Table 1: Representative Suzuki Coupling Reaction Data

ParameterValue/ObservationRationale / Self-Validation Check
Starting Material N-(2-Hydroxy-5-iodopyridin-3-yl)acetamideCAS: 1186310-70-2[1]
Coupling Partner 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilineRepresentative boronic ester for building a core similar to LXH254.
Catalyst System Pd(PPh₃)₄ / K₃PO₄Standard, reliable conditions for Suzuki-Miyaura couplings.[8]
Expected Yield 70-90%High yields are expected due to the high reactivity of the C-I bond.
Purity (Post-Chroma.) >95% (by HPLC)High purity is essential for subsequent synthetic steps.
Validation by MS [M+H]⁺ peak matches calculated exact massConfirms the formation of the desired product.
Validation by ¹H NMR Disappearance of starting material signals; Appearance of new aromatic signals from the coupled ring.Confirms the consumption of starting material and successful bond formation.

Part 4: Alternative Synthetic Transformations

While the Suzuki coupling is a primary application, the versatile nature of HIOPA allows for other important transformations.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] HIOPA can be reacted with a primary or secondary amine in the presence of a suitable palladium catalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., RuPhos, Xantphos) to introduce a nitrogen-based substituent at the 5-position.[11][12][13] This is particularly useful for synthesizing compounds where a flexible amino linker is required to reach different regions of a protein's binding site.

Logical Relationship Diagram: Synthetic Utility of HIOPA

HIOPA_Utility cluster_reactions Key Transformations cluster_products Therapeutic Scaffolds HIOPA N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (HIOPA) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) HIOPA->Suzuki Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) HIOPA->Buchwald Kinase Kinase Inhibitor Core (e.g., RAF Inhibitors) Suzuki->Kinase Buchwald->Kinase Other Other Biologically Active Compounds Buchwald->Other

Caption: Key synthetic pathways originating from the HIOPA intermediate.

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is more than a simple chemical reagent; it is a strategic intermediate that provides a reliable and versatile entry point into medicinally relevant chemical space. Its primary application as a precursor for kinase inhibitors, particularly those targeting the challenging RAS/RAF pathway, underscores its importance in modern oncology research. The protocols and principles outlined in this guide demonstrate its utility in robust and scalable synthetic routes. As drug discovery continues to demand novel scaffolds with optimized properties, the intelligent application of well-designed building blocks like HIOPA will remain a critical factor in the successful development of next-generation therapeutics.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PMC - NIH. Available at: [Link]

  • A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PubMed. Available at: [Link]

  • Stable pharmaceutical compositions of cyclophosphamide. Google Patents.
  • LXH254, a Potent and Selective ARAF-Sparing Inhibitor of BRAF and CRAF for the Treatment of MAPK-Driven Tumors. ResearchGate. Available at: [Link]

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. LabAlley. Available at: [Link]

  • Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. PubMed. Available at: [Link]

  • Crystals and process of making 5-({(2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1. Google Patents. Available at: https://patents.google.
  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Medicinal Chemistry Chapter 2 – Drug Discovery: From Concept to Market Part 3 – Intellectual Property. edX. Available at: [Link]

  • Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. ACS Publications. Available at: [Link]

  • Compositions and methods of using itaconic acid derivatives. Google Patents.
  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[14][15]-Fused Indole Heterocycles. PMC - NIH. Available at: [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI. Available at: [Link]

  • Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]

  • Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. NIH. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms. PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in Research

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Potential of a Halogenated Heterocycle N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Halogenated Heterocycle

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated heterocyclic compound with potential applications in medicinal chemistry and chemical biology.[1] Its structure, featuring a pyridine ring substituted with hydroxyl, iodo, and acetamido groups, suggests a range of possibilities for its use as a research chemical. The presence of an iodine atom, a versatile functional group in organic synthesis, opens avenues for cross-coupling reactions, while the overall scaffold may exhibit interesting biological activities. Pyridine-containing molecules are integral to a vast number of pharmaceuticals, highlighting the therapeutic potential of novel pyridine derivatives.[2][3][4] This document provides a comprehensive guide to the potential applications and detailed experimental protocols for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, empowering researchers to explore its utility in their respective fields.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a research chemical is paramount for its effective use and safe handling.

PropertyValueReference
Molecular Formula C₇H₇IN₂O₂[1]
Molecular Weight 278.05 g/mol [1]
CAS Number 1186310-70-2[1]
Appearance (Predicted) White to off-white solid
Storage Room temperature[1][5]

Proposed Synthesis Pathway

G cluster_0 Step 1: Iodination cluster_1 Step 2: Acetylation 3-Amino-2-hydroxypyridine 3-Amino-2-hydroxypyridine 3-Amino-2-hydroxy-5-iodopyridine 3-Amino-2-hydroxy-5-iodopyridine 3-Amino-2-hydroxypyridine->3-Amino-2-hydroxy-5-iodopyridine Iodinating Agent (e.g., I₂, NIS) Solvent N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide 3-Amino-2-hydroxy-5-iodopyridine->N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide Acetic Anhydride or Acetyl Chloride Base, Solvent

Caption: Proposed two-step synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

This proposed pathway leverages the known reactivity of pyridines towards electrophilic iodination and the straightforward acetylation of an amino group.[6][7][8]

Potential Research Applications

The unique structural features of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide suggest its utility in several research domains:

Intermediate for Medicinal Chemistry and Drug Discovery

The iodine atom on the pyridine ring serves as a valuable handle for synthetic diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the rapid generation of a library of analogs with diverse substituents at the 5-position, which can be screened for a wide range of biological activities. The pyridine scaffold itself is a common motif in many approved drugs.[2][3][4]

Potential as a Kinase Inhibitor Scaffold

The N-acylamino-hydroxypyridine moiety can mimic the hinge-binding motifs found in many kinase inhibitors. The hydroxyl and amide groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with the ATP-binding site of kinases. Substituted pyridinyl acetamide derivatives have been investigated as inhibitors of various signaling pathways, including the Wnt pathway.

Probe for Biological Systems

The iodine atom can be replaced with a radiolabel (e.g., ¹²⁵I) to create a radiolabeled probe for use in binding assays, autoradiography, or in vivo imaging studies to investigate the distribution and target engagement of the molecule.

X-Ray Contrast Agent Development

Iodinated organic molecules are the basis for most clinically used X-ray contrast agents due to the high atomic number of iodine, which effectively attenuates X-rays.[9] While this specific molecule is unlikely to be a final contrast agent, it could serve as a fragment or starting material for the development of new imaging agents.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Note: These are proposed methodologies based on general principles and may require optimization.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol describes a general method to diversify the core scaffold by introducing a new aryl or heteroaryl group at the 5-position.

Workflow Diagram:

G start Combine Reactants degas Degas Mixture start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: General workflow for a Suzuki cross-coupling reaction.

Materials:

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (1 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR, MS, and other appropriate analytical techniques.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.

  • Solvent: The solvent system is chosen to ensure the solubility of all reactants and to be stable at the reaction temperature. The presence of water can sometimes accelerate the reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for screening N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide and its derivatives for kinase inhibitory activity.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • ³²P-γ-ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • Kinase reaction buffer

  • N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (and derivatives) dissolved in DMSO

  • ATP

  • 96-well plates

  • Plate reader or scintillation counter

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer.

  • Add the test compounds to the wells (final DMSO concentration should be ≤1%). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 15 minutes).

  • Initiate the kinase reaction by adding a solution of ATP (containing ³²P-γ-ATP if using the radioactive method).

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane).

  • Detect the amount of phosphorylated substrate using the chosen method (scintillation counting or luminescence).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Self-Validating System:

  • The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the assay can detect inhibition, while the negative control establishes the baseline kinase activity.

  • Running the assay in triplicate for each data point will ensure the reproducibility of the results.

Safety and Handling

While a specific safety data sheet (SDS) for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is not widely available, precautions should be taken based on the safety information for structurally related compounds and general laboratory safety practices.[5] A related compound, N-(5-Amino-3-bromopyridin-2-yl)acetamide, is classified as toxic if swallowed.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[1][5]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures (General Guidance):

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Always consult a comprehensive and compound-specific SDS before handling any chemical.

Conclusion

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide represents a promising, yet underexplored, research chemical. Its versatile structure makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. The protocols and information provided herein are intended to serve as a guide for researchers to unlock the full potential of this intriguing molecule. As with any research chemical, careful planning, adherence to safety protocols, and rigorous experimental design are paramount for obtaining meaningful and reproducible results.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10318729, N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. [Link]

  • LabAlley. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. [Link]

  • Krupadanam, G. L. D., et al. (2021). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 11(1), 1-15. [Link]

  • Li, Z., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26495-26502. [Link]

  • Ashok, D., et al. (2020). Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity. Journal of Heterocyclic Chemistry, 57(11), 3953-3963. [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15066-15087. [Link]

  • Kim, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • Basha, N. H., et al. (2022). Synthesis and Antimicrobial Activity of Azolyl Pyrimidinyl Acetamides. Polycyclic Aromatic Compounds, 42(8), 5398-5410. [Link]

  • Gunturu, S., et al. (2019). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 55(84), 12696-12699. [Link]

  • Kim, J. H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

Sources

Application

Application Notes and Protocols for the Biological Assay of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive guide for the initial biological characterization of the novel chemical entity, N-(2-Hydroxy-5-iodopyridin-3-y...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial biological characterization of the novel chemical entity, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. In the absence of established specific assays for this compound, we present a strategic, multi-tiered approach to identify and validate its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for primary screening and secondary validation assays, grounded in the known bioactivities of structurally related pyridine derivatives. We emphasize the rationale behind experimental design, data interpretation, and subsequent mechanism of action studies, ensuring a robust and scientifically sound investigation.

Introduction and Compound Characterization

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a unique chemical compound whose biological properties are not yet extensively documented.[1][2] Structurally, it belongs to the broad class of pyridine derivatives, many of which are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4][5][6] The presence of an iodinated pyridine ring suggests potential for unique interactions with biological targets.[7]

Before commencing any biological assays, it is imperative to ensure the identity, purity, and stability of the compound.

Table 1: Physicochemical Properties of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

PropertyValueSource
CAS Number 1186310-70-2[8]
Molecular Formula C7H7IN2O2[8]
Molecular Weight 278.05 g/mol [8]
Physical Form Solid
InChI Key FBJQVCGPAZOJAE-UHFFFAOYSA-N

Protocol 1: Compound Quality Control

  • Procurement: Obtain N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide from a reputable chemical supplier.

  • Identity Confirmation: Confirm the identity of the compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with known values if available, or analyzed to ensure it is consistent with the predicted structure.

  • Purity Assessment: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for biological assays.

  • Solubility Testing: Determine the solubility of the compound in various solvents (e.g., DMSO, ethanol, water) to prepare appropriate stock solutions for biological assays. DMSO is a common solvent for initial screening.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

A Tiered Strategy for Biological Activity Screening

Given the novelty of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a systematic screening approach is recommended to identify its primary biological effects. This workflow is designed to move from broad, high-throughput screening to more specific, mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Mechanism of Action Studies A Compound QC B Broad Panel Cell Viability Assay (e.g., NCI-60 panel) A->B Anticancer Hypothesis C Antimicrobial Screening (e.g., ESKAPE pathogens) A->C Antibacterial Hypothesis D IC50/EC50 Determination in Selected Cell Lines B->D Identified 'Hits' E Minimum Inhibitory Concentration (MIC) Determination C->E Identified 'Hits' F Apoptosis Assays (Caspase activity, Annexin V) D->F G Cell Cycle Analysis D->G H Kinase Inhibition Profiling D->H I Bacterial Time-Kill Assays E->I

Figure 1: Tiered workflow for the biological characterization of a novel compound.

Detailed Protocols: Primary Screening Assays

Based on the known activities of related pyridine derivatives, we propose initial screening for anticancer and antibacterial effects.

Anticancer Activity: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media until they reach ~80% confluency.[4]

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide from the DMSO stock solution in culture media. A typical starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 3: Broth Microdilution MIC Assay

  • Bacterial Strain Preparation:

    • Select a panel of relevant bacterial strains, such as Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[3]

    • Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microplate.

  • Compound Preparation and Plate Setup:

    • In a 96-well plate, prepare two-fold serial dilutions of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in the broth medium. A typical concentration range is 0.125 to 128 µg/mL.

    • Include a positive control (a known antibiotic like linezolid or ciprofloxacin), a negative/growth control (no compound), and a sterility control (no bacteria).[3]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, add a viability indicator like resazurin to aid in determining the MIC.

  • Minimum Bactericidal Concentration (MBC) (Optional Follow-up):

    • To determine if the compound is bacteriostatic or bactericidal, plate a small volume from the clear wells (at and above the MIC) onto agar plates.

    • Incubate the plates overnight at 37°C.

    • The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Potential Mechanism of Action (MoA) and Illustrative Pathway

Should initial screening reveal significant anticancer activity, a plausible hypothesis is the induction of apoptosis. Many pyridine derivatives exert their effects through the modulation of signaling pathways that control cell survival and death.

G compound N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide target Hypothetical Target (e.g., Kinase, DNA) compound->target Inhibition/Binding ros Increased ROS target->ros dna_damage DNA Damage target->dna_damage mito Mitochondrial Membrane Permeabilization ros->mito p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Hypothetical apoptotic pathway potentially modulated by the compound.

This proposed pathway suggests that the compound could induce apoptosis through the generation of reactive oxygen species (ROS) and/or DNA damage, leading to the activation of the intrinsic apoptotic cascade.[4] Follow-up studies, such as those listed in Tier 3 of the screening workflow, would be necessary to validate this hypothesis.

Conclusion and Future Directions

The protocols and strategies outlined in this document provide a robust framework for the initial biological evaluation of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. By employing a tiered approach, researchers can efficiently screen for a range of potential activities and subsequently delve into the mechanistic basis of any confirmed "hits". The true biological function of this novel compound remains to be elucidated, and the application of these methodologies will be the first step in uncovering its therapeutic potential.

References

  • PubChem. (n.d.). 4-Iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • Hutt, H. R., et al. (2021). Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 11(1), 18001. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase…. Retrieved from [Link]

  • Ahmad, B., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(15), 4945. Retrieved from [Link]

  • Abdel-Raheem, S. A. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters, 10(3), 255-260. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22434-22452. Retrieved from [Link]

  • Wang, Z., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. Chemical Biology & Drug Design, 86(6), 1438-1446. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Leveraging N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in Modern Synthesis The pursuit of novel molecular entities with enhanced the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in Modern Synthesis

The pursuit of novel molecular entities with enhanced therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, highly substituted heterocyclic scaffolds are of paramount importance due to their prevalence in a vast array of bioactive compounds and FDA-approved drugs.[1][2] The 2-hydroxypyridine moiety, in particular, is a privileged structure, known to act as a bioisostere for various functional groups and to improve key drug-like properties such as solubility and metabolic stability.[3][4]

This guide focuses on the synthetic utility of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (CAS No. 1186310-70-2), a strategically functionalized building block poised for elaborative synthesis.[5] The presence of an iodo group at the 5-position offers a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, while the 2-hydroxy and 3-acetamido groups provide opportunities for further functionalization and can influence the electronic properties and conformational rigidity of the resulting molecules. This unique combination of functionalities makes it an invaluable intermediate for accessing complex, highly substituted pyridine derivatives for screening in drug development programs.

This document serves as a detailed technical guide, providing not only step-by-step protocols for key synthetic transformations but also the underlying scientific rationale for the experimental choices, empowering researchers to effectively incorporate this versatile building block into their synthetic workflows.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1186310-70-2[5]
Molecular Formula C₇H₇IN₂O₂[5]
Molecular Weight 278.05 g/mol [5]
Appearance Typically an off-white to pale yellow solidGeneral observation for similar compounds
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)Inferred from structure
Storage Store at room temperature in a dry, well-ventilated area[5]

Safety and Handling: N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information. The compound is classified with the hazard statement H319, indicating it causes serious eye irritation.[6]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The iodo-substituent on the pyridine ring is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse range of derivatives.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-substituted aromatic compounds.[7][8] The reaction of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide with various boronic acids or their esters provides a direct route to 5-aryl or 5-vinyl substituted 2-hydroxypyridine derivatives.

Mechanistic Rationale: The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the reaction.

Suzuki_Miyaura_Coupling A Pd(0)Ln B Oxidative Addition A->B Ar-I C Ar-Pd(II)-I(Ln) B->C D Transmetalation C->D R-B(OR)₂ / Base E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of N-(2-Hydroxy-5-phenylpyridin-3-yl)acetamide

  • Reagent Preparation:

    • To a flame-dried Schlenk tube, add N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (1.0 mmol, 278 mg).

    • Add phenylboronic acid (1.2 mmol, 146 mg).

    • Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg) or a combination of Pd₂(dba)₃ (0.015 mmol, 14 mg) and a ligand like SPhos (0.03 mmol, 12 mg).

    • Add a base, such as K₂CO₃ (3.0 mmol, 414 mg) or K₃PO₄ (3.0 mmol, 637 mg).[9]

  • Reaction Setup:

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add an anhydrous, degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).[8]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-(2-Hydroxy-5-phenylpyridin-3-yl)acetamide.

ParameterRecommended ConditionRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) or Pd(II) precursors.
Ligand PPh₃, SPhos, XPhosElectron-rich, bulky phosphine ligands stabilize the catalyst and promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene, DMFThe choice of solvent affects solubility and reaction rate. Aqueous mixtures are common for Suzuki couplings.[8]
Temperature 80-110 °CProvides sufficient thermal energy to overcome activation barriers.
Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines from aryl halides.[10][11] This reaction enables the introduction of a wide range of primary and secondary amines at the 5-position of the N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide core.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl iodide to Pd(0), followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[10] The use of sterically hindered and electron-rich phosphine ligands is often crucial for high yields.[12]

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow A Reagent Assembly (Ar-I, Amine, Pd Catalyst, Ligand, Base) B Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C Solvent Addition (Anhydrous, Degassed) B->C D Heating & Stirring (80-110 °C) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up & Purification (Extraction & Chromatography) E->F G Product Isolation F->G

Caption: A general experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(5-(Piperidin-1-yl)-2-hydroxypyridin-3-yl)acetamide

  • Reagent Preparation:

    • In an oven-dried Schlenk tube, combine N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (1.0 mmol, 278 mg), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol, 18 mg), and a suitable phosphine ligand like BINAP (0.04 mmol, 25 mg) or Xantphos (0.04 mmol, 23 mg).

    • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) or lithium bis(trimethylsilyl)amide (LHMDS).

  • Reaction Setup:

    • Seal the tube, and create an inert atmosphere as described previously.[12]

    • Add piperidine (1.2 mmol, 119 µL).

    • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction Execution:

    • Heat the mixture to 100-110 °C and stir vigorously.

    • Monitor the reaction for completion (typically 4-24 hours) by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography to yield the desired product.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Robust and commonly used palladium precursors.
Ligand BINAP, Xantphos, RuPhosBulky, electron-rich ligands are essential for promoting the reductive elimination step, especially with less reactive amines.[13]
Base NaOtBu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.
Solvent Toluene, Dioxane, THFAprotic solvents are generally preferred to avoid side reactions.
Temperature 90-120 °CHigher temperatures are often needed to drive the reaction to completion.
Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Detailed Protocol: Synthesis of N-(2-Hydroxy-5-(phenylethynyl)pyridin-3-yl)acetamide

  • Reagent Preparation:

    • To a Schlenk tube, add N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (1.0 mmol, 278 mg), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and a copper(I) salt like CuI (0.04 mmol, 8 mg).

  • Reaction Setup:

    • Establish an inert atmosphere.

    • Add an anhydrous, degassed solvent such as triethylamine (TEA) or a mixture of THF and TEA (2:1, 6 mL). The amine often serves as both the solvent and the base.

    • Add phenylacetylene (1.1 mmol, 121 µL) via syringe.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a highly valuable and versatile building block for the synthesis of complex, substituted pyridine derivatives. Its strategic functionalization allows for the application of robust and reliable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the synthetic potential of this compound, paving the way for the discovery of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

  • National Center for Biotechnology Information (2006). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. PubChem Compound Summary for CID 10318729. Retrieved from [Link]

  • Oakwood Chemical (n.d.). N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram. Retrieved from [Link]

  • ChemRxiv (2025). Access to Highly Substituted Pyridines via Energy Transfer. Retrieved from [Link]

  • ResearchGate (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]

  • MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Organic Syntheses (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv (2025). Access to Highly Substituted Pyridines via Energy Transfer. Retrieved from [Link]

  • National Center for Biotechnology Information (2021). Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp3)–H bonds. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-(2-Hydroxy-quinolin-3-ylmethyl)-N-p-tolyl-acetamide. PubChem Compound Summary for CID 763251. Retrieved from [Link]

  • ResearchGate (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Retrieved from [Link]

  • ResearchGate (n.d.). Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp)–H bonds. Retrieved from [Link]

  • Royal Society of Chemistry (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-[(5S)-3-Hydroxy-2-iodo-9,10,11-trimethoxy-6,7-dihydro-5H-dibenzo[a,c]cyclohepten-5-yl]acetamide. PubChem Compound Summary for CID 234103. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide; pyridine-4-carbohydrazide. PubChem Compound Summary for CID 473254. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. PubChem Compound Summary for CID 11115326. Retrieved from [Link]

  • Purdue University Graduate School (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Welcome to the dedicated technical support center for the synthesis and optimization of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and optimization of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring you achieve the best possible yield and purity. Our approach is grounded in established chemical principles and field-proven experience to empower you with the knowledge for successful experimentation.

Synthetic Strategy Overview

The most common and logical synthetic route to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide involves a two-step process starting from 3-Amino-2-hydroxypyridine:

  • N-Acetylation: Selective acetylation of the 3-amino group to yield N-(2-hydroxypyridin-3-yl)acetamide.

  • Regioselective Iodination: Introduction of an iodine atom at the 5-position of the pyridinone ring.

This guide is structured to address potential challenges in each of these critical steps.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Regioselective Iodination A 3-Amino-2-hydroxypyridine B N-(2-hydroxypyridin-3-yl)acetamide A->B Acetic Anhydride or Acetyl Chloride C N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide B->C Iodinating Agent (e.g., NIS, ICl)

Caption: Proposed synthetic workflow for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Troubleshooting Guide: A Deeper Dive

Part 1: N-Acetylation of 3-Amino-2-hydroxypyridine

Question 1: My acetylation reaction is showing low conversion to the desired N-(2-hydroxypyridin-3-yl)acetamide. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-acetylation of 3-amino-2-hydroxypyridine is a common issue that can often be traced back to several factors:

  • Insufficiently Reactive Acetylating Agent: Acetic anhydride is a common choice for this transformation. Ensure that it is fresh and has not been hydrolyzed by atmospheric moisture. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. For less reactive substrates, acetyl chloride can be used, but this requires more stringent anhydrous conditions and careful control of the reaction due to its higher reactivity.

  • Inappropriate Solvent and Temperature: The choice of solvent is critical. A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile can be effective. Running the reaction at a slightly elevated temperature (e.g., 40-60°C) can increase the reaction rate, but excessive heat should be avoided to prevent side reactions.

  • Suboptimal pH: The nucleophilicity of the amino group is pH-dependent. In a highly acidic medium, the amino group will be protonated and non-nucleophilic. Conversely, in a strongly basic medium, the hydroxyl group can be deprotonated, leading to potential O-acetylation. The reaction is often carried out in the presence of a mild base like pyridine or triethylamine to neutralize the acetic acid byproduct and maintain a favorable pH.

Question 2: I am observing the formation of a significant byproduct that I suspect is the O-acetylated product. How can I favor N-acetylation over O-acetylation?

Answer:

The selective N-acetylation over O-acetylation is governed by the relative nucleophilicity of the amino and hydroxyl groups. While the amino group is generally more nucleophilic, competitive O-acetylation can occur under certain conditions. Here’s how to promote N-acetylation:

  • Control of Reaction Temperature: O-acetylation is often more prevalent at higher temperatures. Running the reaction at room temperature or even cooler (0°C to room temperature) can significantly favor N-acetylation.

  • Choice of Acetylating Agent and Base: Using a less reactive acetylating agent like acetic anhydride over acetyl chloride can provide better selectivity. The choice of base is also crucial. A bulky, non-nucleophilic base can be advantageous.

  • pH Control: As mentioned previously, maintaining a neutral to slightly basic pH is key. A strong base can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to more O-acetylation.

Table 1: Optimizing N-Acetylation Conditions

ParameterCondition 1 (Low Selectivity)Condition 2 (Improved Selectivity)Rationale
Temperature > 60°C0°C to Room TemperatureLower temperatures favor the more kinetically controlled N-acetylation.
Base Strong Base (e.g., NaOH)Mild, Non-nucleophilic Base (e.g., Pyridine, Et3N)Avoids significant deprotonation of the hydroxyl group.
Acetylating Agent Acetyl ChlorideAcetic AnhydrideA less reactive agent provides better control and selectivity.
Part 2: Regioselective Iodination of N-(2-hydroxypyridin-3-yl)acetamide

Question 3: My iodination reaction is producing a mixture of isomers. How can I ensure the iodine is directed to the 5-position?

Answer:

Regioselectivity in the iodination of substituted pyridones is a well-documented challenge.[1][2] The electron-donating nature of the hydroxyl and acetamido groups activates the ring towards electrophilic substitution, primarily at the positions ortho and para to the hydroxyl group (positions 3 and 5). Since the 3-position is already substituted, the main competition is between the 5-position and potentially other positions if the reaction conditions are too harsh. To favor iodination at the 5-position:

  • Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is often the reagent of choice for selective iodination of activated aromatic rings under mild conditions. Iodine monochloride (ICl) is a more reactive and less selective iodinating agent and may lead to over-iodination or a mixture of isomers.

  • Solvent Effects: The choice of solvent can influence the regioselectivity. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Acetonitrile is also a viable option. It is advisable to avoid highly polar, protic solvents unless specific literature procedures suggest otherwise.

  • Reaction Temperature: The reaction should be carried out at a controlled, low temperature (e.g., 0°C) to minimize side reactions and improve selectivity.

Question 4: The work-up of my iodination reaction is difficult, and I am struggling to isolate a pure product. What are some effective purification strategies?

Answer:

Purification of iodinated compounds can be challenging due to their often-high molecular weight and potential for residual iodine. Here are some proven strategies:

  • Aqueous Work-up: After the reaction is complete, it is crucial to quench any unreacted iodinating agent. This is typically done by washing the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) or sodium bisulfite (NaHSO3). This will remove the color of any residual iodine.

  • Crystallization: If the product is a solid, crystallization is often the most effective method for purification. A solvent screen should be performed to identify a suitable solvent system. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective in separating the desired product from starting material and any regioisomeric byproducts.

G cluster_0 Troubleshooting Iodination cluster_1 Purification Strategy Problem Low Regioselectivity Solution1 Use NIS instead of ICl Problem->Solution1 Solution2 Control Temperature (0°C) Problem->Solution2 Solution3 Optimize Solvent (e.g., DCM) Problem->Solution3 Impure Impure Product Workup Aqueous Na2S2O3 Wash Impure->Workup Purify1 Recrystallization Workup->Purify1 Purify2 Column Chromatography Workup->Purify2

Caption: Decision-making workflow for troubleshooting the iodination step.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with the reagents for this synthesis?

A1: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Iodinating agents like NIS and ICl are oxidizing and should be handled with care.

Q2: How can I monitor the progress of my reactions?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the acetylation and iodination reactions. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q3: What is the typical appearance and stability of the final product, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide?

A3: The final product is expected to be a solid, likely an off-white to pale yellow powder. Iodinated organic compounds can be sensitive to light and air over time, potentially leading to discoloration. It is recommended to store the purified product in a well-sealed container, protected from light, and in a cool, dry place.

Q4: Are there any alternative synthetic routes to this compound?

A4: While the described route is the most common, an alternative could involve starting with a pre-iodinated pyridine derivative. For example, one could potentially start with 2-amino-5-iodopyridine, convert the 2-amino group to a 2-hydroxy group, and then introduce the 3-acetamido group. However, these transformations can be complex and may require multi-step procedures with their own set of challenges.

References

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 1733-1736. [Link]

  • Naik, S., et al. (2004). Synthesis and crystal structure of N-(4-hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, E60(1), o204-o206. [Link]

  • Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 1733-1736. [Link]

  • Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(100), 1733-1736. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for enhancing the purity of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for enhancing the purity of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (MW: 278.05 g/mol , CAS: 1186310-70-2), a key halogenated heterocycle in modern chemical synthesis.[1] Achieving high purity is critical for reproducible downstream applications, and this document offers practical, scientifically-grounded solutions to common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. What are the most probable impurities?

A1: The impurity profile of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is intrinsically linked to its synthetic route, which typically involves the iodination of a hydroxypyridine precursor. The most common impurities arise from incomplete reactions or side reactions.

  • Unreacted Starting Material: The most obvious impurity is the starting material, N-(2-Hydroxypyridin-3-yl)acetamide. Its presence indicates an incomplete iodination reaction.

  • Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated pyridone derivatives. The electron-donating nature of the hydroxyl and acetamido groups activates the pyridine ring, making it susceptible to further electrophilic substitution.[2]

  • De-iodinated Product: Aromatic iodides can be sensitive to light and certain reaction conditions, leading to de-iodination where the iodine atom is replaced by hydrogen.[3] This is particularly relevant during workup or purification if exposed to reducing agents or prolonged light.

  • Positional Isomers: Depending on the directing effects of the substituents, minor amounts of other iodo-isomers might form.

  • Hydrolysis Products: If the reaction or workup is performed under harsh acidic or basic conditions, hydrolysis of the acetamide group can occur, yielding 3-amino-2-hydroxy-5-iodopyridine.

The diagram below illustrates the potential pathways to these common impurities.

SM N-(2-Hydroxypyridin-3-yl)acetamide (Starting Material) Product N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide (Desired Product) SM->Product Iodination (Incomplete) OverIodination Di-iodinated Impurity Product->OverIodination Excess Iodinating Agent Deiodination De-iodinated Impurity (Starting Material) Product->Deiodination Light/Reducing Conditions Hydrolysis Amine Impurity (Hydrolysis) Product->Hydrolysis Harsh pH

Caption: Potential impurity sources in the synthesis of the target compound.

Q2: My crude product has a persistent pink or brownish color. What causes this, and how can I remove it?

A2: Discoloration in iodinated aromatic compounds is a common issue, often stemming from trace amounts of elemental iodine (I₂) or oxidized organic impurities.

Causality:

  • Residual Iodine: The iodination reaction may leave behind unreacted iodine or iodide that can be oxidized to I₂ during the workup. Pyridine bases can form colored charge-transfer complexes with iodine.[4]

  • Oxidation: The electron-rich hydroxypyridine ring system can be susceptible to oxidation, forming highly conjugated, colored byproducts, especially when exposed to air and light over time.

Troubleshooting Steps:

  • Aqueous Wash: During the workup, wash the organic layer containing your product with an aqueous solution of a mild reducing agent. A 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution is highly effective at quenching residual iodine, converting it to colorless iodide (I⁻).[5]

  • Activated Carbon Treatment: If the color persists after washing, it is likely due to organic impurities. Dissolve the crude product in a suitable solvent (e.g., hot ethanol or ethyl acetate), add a small amount of activated carbon (charcoal), and heat for 10-15 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the carbon and then proceed with crystallization. Caution: Use charcoal sparingly as it can also adsorb your desired product, reducing the overall yield.

Q3: I am struggling with recrystallization. What is a good starting point for solvent selection?

A3: The key to successful recrystallization is to find a solvent (or solvent system) that dissolves the compound when hot but in which it is poorly soluble when cold. Given the functional groups present (hydroxyl, amide, aromatic ring), the target molecule is quite polar.

Expert Rationale: A good solvent should have a boiling point below the melting point of your compound and be relatively non-reactive. For N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, polar protic solvents are excellent candidates.

Recommended Solvent Screening: The following table provides a starting point for screening. Use a small amount of crude material (~20-30 mg) for each test.

Solvent SystemPolarityRationale & Expected Outcome
Ethanol or Isopropanol HighPrimary Choice. The polar alcohol should readily dissolve the compound when hot due to hydrogen bonding but allow for good crystal formation upon cooling.[6]
Acetonitrile Medium-HighA good alternative if alcohols lead to oiling out. Its polarity is suitable for dissolving the compound at its boiling point.
Ethyl Acetate / Hexane Medium -> LowA two-solvent system. Dissolve the crude product in a minimum amount of hot ethyl acetate. Then, add hot hexane dropwise until the solution becomes faintly cloudy. Allow to cool slowly. This is useful if single solvents fail.
Water Very HighLikely too polar; the compound may have low solubility even when hot. However, it can be a useful anti-solvent when mixed with alcohols.

See PART 2 for a detailed recrystallization protocol.

Q4: Recrystallization isn't providing the desired purity. How should I approach column chromatography?

A4: Column chromatography is the next logical step for separating complex mixtures.[7] The polarity of your compound requires a relatively polar mobile phase. The basic nitrogen on the pyridine ring can sometimes cause tailing on standard silica gel.

Expert Rationale & Strategy:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is the workhorse and should be effective. If you observe significant tailing (streaking) of your product spot on TLC, it indicates strong interaction with the acidic silica. In such cases, you can either:

    • Add 0.5-1% triethylamine (Et₃N) to your mobile phase to neutralize the acidic sites.

    • Use neutral alumina as the stationary phase, though it is generally less resolving for this class of compounds.

  • Mobile Phase (Eluent): The goal is to find a solvent system that gives your product an Rf value of ~0.3 on a TLC plate, as this typically translates to good separation on a column.[8]

    • Good Starting Point: Dichloromethane (DCM) / Methanol (MeOH). Start with a TLC analysis using 98:2 DCM/MeOH and increase the methanol percentage if the Rf is too low.

    • Alternative System: Ethyl Acetate (EtOAc) / Hexanes. This is a less polar system. You will likely need a high percentage of EtOAc (e.g., starting at 50% and increasing).

See PART 2 for a detailed column chromatography protocol.

Start Crude Product TLC Analyze by TLC (e.g., 95:5 DCM/MeOH) Start->TLC Decision1 Single Major Spot? R_f ≈ 0.3-0.5 TLC->Decision1 Decision2 Multiple/Close Spots? TLC->Decision2 Recrystallize Proceed with Recrystallization Decision1->Recrystallize Yes PurityCheck Final Purity Analysis (NMR, LC-MS, MP) Recrystallize->PurityCheck Column Perform Column Chromatography Column->PurityCheck Decision2->Column Yes

Caption: Decision workflow for selecting a purification method.

PART 2: Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from Ethanol

This protocol is designed for researchers who have identified ethanol as a suitable solvent via preliminary screening.

Methodology:

  • Dissolution: Place the crude N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in an Erlenmeyer flask. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Solvent Addition: Continue adding small portions of hot ethanol until all the solid has just dissolved. Adding a large excess of solvent will significantly reduce your recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is for separating complex mixtures or removing closely-eluting impurities.

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. A good system will show clear separation between your product and impurities, with the product having an Rf of ~0.3. For this compound, a gradient of 2-10% Methanol in Dichloromethane is a robust starting point.[9]

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, least polar eluent (e.g., 100% DCM or 2% MeOH in DCM). Ensure the silica bed is compact and level.

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like methanol), add 2-3 times its weight in silica gel, and evaporate the solvent completely under reduced pressure. This results in a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor the elution process by TLC. The non-polar compounds will elute first.[10]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute your more polar product. A stepwise gradient (e.g., 2% MeOH -> 4% MeOH -> 6% MeOH) is often more effective than a continuous gradient for achieving high resolution.

  • Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques.

References

  • Vertex AI Search. N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, 1 gram.
  • Maloney, K. M., et al. (2009). One-pot iodination of hydroxypyridines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Stability and Reactivity of Iodinated Pyridazines. BenchChem.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
  • EDP Sciences. (2025). Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media.
  • Royal Society of Chemistry. The dehydration of N-acetylglucosamine (GlcNAc) to enantiopure dihydroxyethyl acetamidofuran (Di-HAF).
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.
  • The Hive Archive. recrystallization of P2NP, issues....
  • Chemistry For Everyone. (2025). Do Polar Compounds Elute First In Column Chromatography?. YouTube.
  • Google Patents. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
  • Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

Welcome to the technical support resource for the purification of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we move beyond simple protocols to provide in-depth, field-tested insights into overcoming common purification challenges. Our focus is on the "why" behind the "how," ensuring you can adapt and troubleshoot effectively.

Understanding the Molecule: A Chemist's Perspective

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a functionalized pyridine derivative. Its structure presents a unique set of purification challenges due to the presence of:

  • A Polar Heterocyclic Core: The pyridine ring, especially with the hydroxyl group, imparts significant polarity.

  • An Acidic Proton: The hydroxyl group can be deprotonated, influencing solubility in aqueous bases.

  • A Basic Nitrogen: The pyridine nitrogen can be protonated, affecting solubility in aqueous acids.

  • An Amide Moiety: This group can participate in hydrogen bonding.

  • A Heavy Halogen: The iodine atom significantly increases the molecular weight and can influence crystal packing.

A plausible synthetic route to this molecule involves the acetylation of 3-amino-2-hydroxypyridine followed by electrophilic iodination, or the reverse sequence. The choice of route will dictate the impurity profile.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in a question-and-answer format.

Q1: My crude product is a dark, oily solid after synthesis. What is the likely cause and how should I proceed with the initial workup?

A1: A dark, oily crude product often indicates the presence of residual iodine and other colored impurities. Direct purification at this stage is likely to be challenging. A proper aqueous workup is crucial.

Causality:

  • Residual Iodine: Elemental iodine (I₂) used in the iodination step is a common culprit for the dark color.

  • Polymeric Impurities: Side reactions can lead to the formation of high-molecular-weight, tar-like substances.

Recommended Protocol: Quench and Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Quenching: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the elemental iodine to colorless iodide ions (I⁻). Repeat the wash until the organic layer is no longer brown/purple.

  • Aqueous Wash: Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic impurities.

  • Brine Wash: A final wash with brine (saturated aqueous NaCl) will help to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

This procedure should yield a solid product that is more amenable to further purification.

Q2: I'm attempting to purify my product by recrystallization, but it either "oils out" or the recovery is very low. How can I select an appropriate solvent system?

A2: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals. Low recovery is often due to the compound having high solubility in the chosen solvent even at low temperatures. The key is to find a solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Expertise in Solvent Selection: For a polar molecule like N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, a polar solvent is generally a good starting point. However, a single solvent may not provide the ideal solubility profile. A two-solvent system is often more effective.

Recommended Solvent Systems for Trial:

Solvent System (v/v)Rationale
Ethanol/WaterEthanol is a good solvent for many polar organic molecules, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate/HexaneThe compound is likely soluble in hot ethyl acetate, and the addition of hexane will decrease its solubility, promoting crystal formation.[1]
Methanol/DichloromethaneFor highly polar compounds, this combination can be effective.[2]
TolueneAromatic compounds can sometimes crystallize well from toluene.[3]

Step-by-Step Recrystallization Protocol (Two-Solvent System):

  • Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol or ethyl acetate).

  • While the solution is hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Diagram: Recrystallization Workflow

G start Crude Product dissolve Dissolve in minimum hot 'good' solvent start->dissolve add_poor Add 'poor' solvent dropwise until cloudy dissolve->add_poor re_dissolve Add a few drops of 'good' solvent to clarify add_poor->re_dissolve cool Slowly cool to room temperature re_dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: A stepwise workflow for two-solvent recrystallization.

Q3: Recrystallization is not giving me the desired purity. How do I develop a column chromatography method for this compound?

A3: Column chromatography is an excellent next step for removing closely related impurities. Due to the polar and basic nature of your compound, special considerations for the stationary and mobile phases are necessary to avoid issues like streaking and poor separation.

Authoritative Grounding: Silica gel is an acidic stationary phase. Basic compounds, like pyridines, can interact strongly with the acidic silanol groups, leading to tailing of the peak and poor resolution. To counteract this, a small amount of a basic modifier is often added to the mobile phase.[4]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Selection (TLC first):

    • Start with a relatively polar solvent system like 50% ethyl acetate in hexanes.

    • Gradually increase the polarity. A good system for this compound might be in the range of 80-100% ethyl acetate in hexanes or a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5).[2]

    • To prevent streaking, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase.[2][4]

    • The ideal Rf value for the target compound on TLC for good column separation is around 0.25-0.35.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column with the optimized mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Decision Tree for Purification Strategy

G start Crude Product workup Aqueous Workup (Na2S2O3, NaHCO3) start->workup purity_check1 Check Purity (TLC, NMR) workup->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2 Check Purity recrystallization->purity_check2 column Column Chromatography purity_check2->column Still Impure purity_check2->pure_product Pure column->pure_product

Caption: A decision tree for the purification of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

Q4: My final product appears pure by TLC and NMR, but it has a slight yellow or pinkish hue. Is this a concern, and can it be removed?

A4: Iodinated aromatic compounds can sometimes exhibit a slight color due to trace impurities or slow decomposition, especially when exposed to light.

Trustworthiness of the Protocol: While a slight off-white color may be acceptable for some applications, for analytical standards or late-stage drug development intermediates, achieving a colorless solid is often desirable.

Possible Causes and Solutions:

  • Trace Iodine: Even after a thiosulfate wash, trace amounts of iodine might persist.

  • Oxidation/Degradation: The compound may be slightly unstable to air or light. Iodinated phenols are known to be light-sensitive.

  • Chromophoric Impurities: A very small amount of a highly colored impurity might be present that is not easily detectable by NMR.

Decolorization Techniques:

  • Activated Carbon Treatment:

    • Dissolve the product in a suitable hot solvent (as determined for recrystallization).

    • Add a small amount (1-2% by weight) of activated carbon.

    • Keep the solution hot and swirl for a few minutes.

    • Perform a hot filtration through a pad of Celite® to remove the carbon.

    • Allow the filtrate to cool and crystallize as usual.

    • Caution: Activated carbon can adsorb your product, so use it sparingly to avoid significant loss of yield.

  • Storage: Store the final product in an amber vial, under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer to minimize degradation over time.

References

  • Google Patents. (n.d.). 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Google Patents. (n.d.). Process for the production of 2-amino-3-hydroxypyridines.
  • Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine. Retrieved from [Link]

  • Patsnap. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-2-hydroxypyridine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot iodination of hydroxypyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of iodine based sustained release antimicrobial coatings for polyurethane voice prostheses. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Stability of radiopaque iodine-containing biomaterials. Retrieved from [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • Reddit. (2017). Column chromatography & TLC on highly polar compounds?. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2023). Solid-State Preparation and Characterization of 2-Hydroxypropylcyclodextrins-Iodine Complexes as Stable Iodophors. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • PubMed. (n.d.). Iodine stability in salt double-fortified with iron and iodine. Retrieved from [Link]

  • MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Retrieved from [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]

  • YouTube. (2025). Do Polar Compounds Elute First In Column Chromatography?. Retrieved from [Link]

  • PubMed. (n.d.). Iodine and disinfection: theoretical study on mode of action, efficiency, stability, and analytical aspects in the aqueous system. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Anticancer Potential of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized anticancer activity of the novel compound, N-(2-Hydroxy-5-iodopyridin-3-yl)acetam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized anticancer activity of the novel compound, N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide. While direct biological data for this specific molecule is not yet publicly available, its structural motifs—a hydroxylated, iodinated pyridine ring coupled with an acetamide group—suggest a strong rationale for investigating its potential as a therapeutic agent. Pyridine and acetamide derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects[1][2][3][4][5][6]. This guide offers a structured, scientifically rigorous approach to systematically evaluate its efficacy and mechanism of action against cancer cells, comparing it with established chemotherapy agents.

Introduction to N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide

N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide is a halogenated heterocyclic compound with the molecular formula C7H7IN2O2 and a molecular weight of 278.05[7]. The presence of an iodine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity. The pyridine ring is a common scaffold in many pharmaceuticals, and the acetamide group can participate in hydrogen bonding, a key interaction in many biological processes. Given the established anticancer properties of many pyridine-containing compounds, we hypothesize that N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide may exert cytotoxic effects on cancer cells.

This guide will outline a series of experiments to test this hypothesis, using a multi-faceted approach to assess its impact on cancer cell viability, proliferation, and the induction of programmed cell death (apoptosis). We will also propose a potential mechanism of action and provide detailed protocols for its investigation.

Comparative Analysis: Benchmarking Against Standard Chemotherapeutics

To provide context for the potential efficacy of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, its activity should be compared against well-characterized anticancer drugs. The choice of comparators should be guided by the cancer cell lines selected for testing. For instance, when screening against a panel of common cancers such as lung, colorectal, and breast cancer, the following reference compounds are recommended:

  • Doxorubicin: A broad-spectrum anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death. It is a widely used positive control for cytotoxicity assays.

  • Cisplatin: A platinum-based drug that cross-links DNA, triggering apoptosis. It is particularly relevant for lung and ovarian cancer cell lines.

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a common therapeutic for breast and ovarian cancers.

The inclusion of these standards will allow for a robust evaluation of the relative potency and efficacy of the test compound.

Experimental Validation of Anticancer Activity

A tiered approach is recommended for validating the anticancer activity of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, starting with broad screening for cytotoxicity and progressively moving towards more detailed mechanistic studies.

Tier 1: Cytotoxicity Screening

The initial step is to determine the compound's ability to kill cancer cells. This is typically achieved using cell viability assays that measure metabolic activity, which correlates with the number of living cells[8].

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_lines Select Cancer Cell Lines (e.g., A549, HCT116, MCF-7) seeding Seed cells in 96-well plates cell_lines->seeding compound_prep Prepare serial dilutions of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide and control drugs treatment Treat cells for 24, 48, 72 hours compound_prep->treatment xtt_assay Perform XTT/MTT Assay treatment->xtt_assay readout Measure absorbance (formazan product) xtt_assay->readout ic50 Calculate IC50 values readout->ic50 comparison Compare with control drugs ic50->comparison

Caption: Workflow for cytotoxicity screening of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide.

The XTT assay is a colorimetric method for determining cell viability by measuring the metabolic activity of living cells[9]. Unlike the MTT assay, the formazan product of XTT is water-soluble, simplifying the protocol[9].

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HCT116 colorectal carcinoma, and MCF-7 breast adenocarcinoma) into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation and Treatment: Prepare a stock solution of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare serial dilutions of the control drugs (Doxorubicin, Cisplatin, Paclitaxel). Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C, or until a significant color change is observed in the control wells.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

The results of the cytotoxicity screening can be summarized in a table for easy comparison.

CompoundCell LineIC50 (µM) at 48h
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide A549Experimental Value
HCT116Experimental Value
MCF-7Experimental Value
DoxorubicinA549Reference Value
HCT116Reference Value
MCF-7Reference Value
CisplatinA549Reference Value
HCT116Reference Value
MCF-7Reference Value
Tier 2: Mechanistic Assays - Apoptosis and Cell Cycle Analysis

If the compound demonstrates significant cytotoxicity, the next step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs[10]. Cell cycle arrest is another key indicator of anticancer activity[11][12][13].

Apoptosis can be detected by several methods, including the measurement of caspase activity (key effector enzymes of apoptosis) and the detection of phosphatidylserine (PS) externalization on the cell surface[10][14].

G cluster_0 Cell Treatment cluster_1 Caspase Activity cluster_2 Annexin V Staining cluster_3 Data Analysis treat_cells Treat cells with IC50 concentration of compound caspase_glo Perform Caspase-Glo 3/7 Assay treat_cells->caspase_glo annexin_v Stain with Annexin V-FITC and Propidium Iodide treat_cells->annexin_v luminescence Measure luminescence caspase_glo->luminescence quantify_apoptosis Quantify apoptotic cell population luminescence->quantify_apoptosis flow_cytometry Analyze by flow cytometry annexin_v->flow_cytometry flow_cytometry->quantify_apoptosis

Caption: Workflow for assessing apoptosis induction.

This assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway[15].

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the IC50 concentration of N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide for various time points (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay: Add 100 µL of the reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[16][17].

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M)[11][12][13].

  • Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle is determined based on their fluorescence intensity.

Tier 3: Target Identification and Pathway Analysis

To understand the molecular mechanism of action, it is crucial to identify the protein targets and signaling pathways affected by the compound. Based on the activities of other pyridine derivatives, a plausible hypothesis is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Protein Extraction cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis cell_lysis Lyse treated cells protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a membrane sds_page->transfer blocking Block non-specific binding sites transfer->blocking primary_ab Incubate with primary antibodies (e.g., p-Akt, Akt, p-mTOR, mTOR) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect with chemiluminescent substrate secondary_ab->detection imaging Image the blot detection->imaging densitometry Perform densitometric analysis imaging->densitometry

Caption: Workflow for Western blot analysis of signaling pathways.

Western blotting is a technique used to detect specific proteins in a sample[18][19][20][21][22].

  • Sample Preparation: Treat cells with N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide at its IC50 concentration for various time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. A decrease in the phosphorylation of Akt and mTOR would suggest inhibition of this pathway.

G

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.